2-Nitro-4-(trifluoromethyl)phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDZAZPWJFTDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169629 | |
| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-91-7 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-nitro-4-trifluorobenzyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a substituted phenylacetic acid derivative. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and potential biological activity.
| Property | Value | Source |
| IUPAC Name | 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | N/A |
| CAS Number | 1735-91-7 | |
| Molecular Formula | C₉H₆F₃NO₄ | |
| Molecular Weight | 249.15 g/mol | |
| Physical Form | Solid | |
| Melting Point | 144-146 °C | |
| Boiling Point | 323.9 °C at 760 mmHg | |
| Solubility | Data not available in search results. Phenylacetic acid is slightly soluble in water and soluble in oils, ethanol, ethyl ether, and carbon disulfide. | [1] |
| pKa | Data not available in search results. |
Spectroscopic Data
Experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound were not available in the performed search. The provided search results contained spectral information for similar but distinct compounds.
Synthesis and Purification
A general method for the synthesis of this compound and its derivatives is described in patent literature.[2][3] The synthesis proceeds through a multi-step process, which is outlined below.
Experimental Protocol: General Synthesis
Step 1: Nitration of 4-substituted Halogenobenzene A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-X-5-substituted-nitrobenzene (where X is a halogen).[3]
Step 2: Substitution Reaction The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions.[3]
Step 3: Cyanation The product from the previous step is reacted with excess concentrated hydrochloric acid to yield 2-nitro-4-substituted benzyl cyanide.[3]
Step 4: Hydrolysis The final step involves the hydrolysis of the benzyl cyanide derivative in a strong acid or strong alkaline aqueous solution to produce 2-nitro-4-substituted phenylacetic acid.[3]
Purification: Purification of the final product can be achieved through recrystallization.[4] The crude solid is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purified crystals. The choice of solvent will depend on the solubility of the compound at different temperatures.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Potential Biological Activity
Research suggests that phenylacetic acid derivatives possess a range of biological activities. While specific studies on this compound are limited, related compounds have shown potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Phenylacetic acid isolated from Bacillus megaterium has demonstrated antibacterial activity against Agrobacterium tumefaciens.[5] The proposed mechanism involves the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[5] The antimicrobial effects of phenolic compounds are often attributed to their ability to disrupt the bacterial cell wall and membrane.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of various phytochemicals are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.[7] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.[7]
Hypothetical Anti-inflammatory Signaling Pathway
The following diagram illustrates a generalized signaling pathway through which a phenylacetic acid derivative might exert anti-inflammatory effects. Note: This is a hypothetical pathway based on known anti-inflammatory mechanisms and has not been experimentally validated for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar chemical compounds include working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or vapors.
Conclusion
This compound is a compound of interest for its potential applications in drug discovery, particularly in the areas of antimicrobial and anti-inflammatory research. While general synthetic methods are available, a significant lack of publicly available experimental data, especially spectroscopic information, highlights the need for further characterization of this molecule to fully elucidate its chemical and biological properties. This guide provides a foundational understanding of the compound based on the currently available information and serves as a starting point for future research endeavors.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum [chemicalbook.com]
- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its potential as a building block for more complex molecules. Its physical properties are fundamental to its handling, reactivity, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including experimental methodologies for their determination.
Core Physical Characteristics
The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 249.15 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 144-146 °C | --INVALID-LINK-- |
| Boiling Point | 323.9 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physical constants are crucial for reproducibility and validation of data. Below are standard experimental protocols that can be employed to measure the physical characteristics of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
An In-depth Technical Guide to CAS Number 1735-91-7: 2-Nitro-4-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound with CAS number 1735-91-7, identified as 2-Nitro-4-(trifluoromethyl)phenylacetic acid. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on the compound's characteristics and methodologies for its synthesis.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 1735-91-7 | |
| Molecular Formula | C₉H₆F₃NO₄ | |
| Molecular Weight | 249.15 g/mol | |
| Melting Point | 144-146 °C | [1] |
| Boiling Point | 323.9 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | 98% (typical) | [1] |
| InChI Key | DUDZAZPWJFTDPV-UHFFFAOYSA-N | [1] |
Synthesis
A general method for the synthesis of 2-nitro-4-substituted phenylacetic acids, including the trifluoromethyl derivative, has been described in the patent literature.[2][3] The process involves the nitration of a substituted halogenobenzene, followed by substitution with a cyanoacetate derivative, and subsequent hydrolysis to yield the final phenylacetic acid product.
Experimental Protocol: General Synthesis
The following protocol is a generalized procedure based on patent literature and may require optimization for specific laboratory conditions.
Step 1: Nitration of 4-substituted Halogenobenzene A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-X-5-substituted-nitrobenzene (where X is a halogen).[2][3]
Step 2: Substitution Reaction The resulting 2-X-5-substituted-nitrobenzene is reacted with an excess of methyl cyanoacetate or ethyl cyanoacetate under alkaline conditions. This is followed by a reaction with excess concentrated hydrochloric acid to produce 2-nitro-4-substituted benzyl cyanide.[2][3]
Step 3: Hydrolysis The 2-nitro-4-substituted benzyl cyanide is then hydrolyzed in a strong acidic or alkaline aqueous solution to yield the final product, 2-nitro-4-substituted phenylacetic acid.[2][3]
Synthesis Workflow Diagram
Caption: General Synthesis Workflow for this compound.
Potential Biological Activities and Uses
While specific, in-depth studies on the biological activity of this compound are limited in publicly available literature, preliminary information suggests potential applications in the following areas:
-
Antimicrobial Activity: This class of compounds has been suggested to possess antimicrobial properties.[4][5]
-
Anti-inflammatory Activity: There are indications that it may exhibit anti-inflammatory effects.[6][7][8][9][10]
-
Neurological Activity: It has been proposed that compounds with this structure may interact with trigeminal nerves, suggesting a potential role in pain management.[11][12][13][14][15]
Further research is required to fully elucidate the mechanisms of action and therapeutic potential of this compound.
Generic Experimental Protocols for Activity Screening
For researchers interested in investigating the biological activities of this compound, the following are general protocols that can be adapted.
Antimicrobial Activity Screening (Agar Well Diffusion Method) [16]
-
Prepare a standardized inoculum of the target microorganism.
-
Spread the inoculum evenly over the surface of an appropriate agar medium.
-
Create wells in the agar using a sterile borer.
-
Add a known concentration of this compound (dissolved in a suitable solvent) to the wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the wells to assess antimicrobial activity.
Anti-inflammatory Activity Screening (Cell-based NF-κB Reporter Assay) [7]
-
Culture a suitable reporter cell line (e.g., HEK293 with an NF-κB reporter construct) in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound.
-
Induce an inflammatory response by adding an agonist such as TNF-α.
-
After incubation, measure the reporter gene activity (e.g., luciferase) to quantify the inhibition of NF-κB activation.
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a related compound, 2-(Trifluoromethyl)phenylacetic acid, would be expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety.[17] The chemical shifts and splitting patterns would be influenced by the positions of the substituents on the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of a phenylacetic acid derivative would typically exhibit characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).
-
C-H stretching from the aromatic ring and the methylene group.
-
Bands corresponding to the C-F and N-O stretches from the trifluoromethyl and nitro groups, respectively.[18][19][20]
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (249.15 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.[21][22]
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 1735-91-7) is a chemical compound with potential for further investigation in the fields of antimicrobial, anti-inflammatory, and neurological research. This guide provides a summary of its known properties and a general synthesis protocol. However, a notable lack of detailed, publicly available experimental data on its biological activities and analytical characterization underscores the opportunity for novel research in these areas. Researchers are encouraged to use the information provided as a foundation for their own in-depth studies to unlock the full potential of this compound.
References
- 1. This compound | 1735-91-7 [sigmaaldrich.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. Assessment of antimicrobial activity [protocols.io]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 10. Phytochemical Profiling and Anti-Inflammatory Activity of Rubus parvifolius Leaf Extract in an Atopic Dermatitis Model [mdpi.com]
- 11. Trigeminal nerve stimulation triggers oral mast cell activation and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the NRF2 transcriptional network as a therapeutic target for trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced pain relief with guanfacine as an adjuvant for trigeminal nerve blocks: insights from a PheWAS-guided randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topiramate in trigeminal neuralgia: a randomized, placebo-controlled multiple crossover pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Up-regulation of TNF-α Maintains Trigeminal Neuralgia by Modulating MAPKs Phosphorylation and BKCa Channels in Trigeminal Nucleus Caudalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR [m.chemicalbook.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. Benzeneacetic acid [webbook.nist.gov]
- 20. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4-Hydroxybenzeneacetic acid, 2TMS derivative [webbook.nist.gov]
Technical Guide: 2-Nitro-4-(trifluoromethyl)phenylacetic acid - Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route for 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a substituted phenylacetic acid derivative. The presence of both a nitro group and a trifluoromethyl group on the aromatic ring significantly influences its electronic properties and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1735-91-7 | [1] |
| Molecular Formula | C₉H₆F₃NO₄ | [1] |
| Molecular Weight | 249.15 g/mol | [1] |
| Melting Point | 144-146 °C | [1] |
| Boiling Point | 323.9 °C at 760 mmHg | [1] |
| Physical Form | Solid | [1] |
| Purity | 98% (typical) | [1] |
Synthesis Pathway
A plausible and efficient multi-step synthesis of this compound is outlined below. The synthesis commences with the nitration of 4-chloro-1-(trifluoromethyl)benzene, followed by a cyanation reaction to introduce the acetonitrile moiety, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.[2]
Figure 1: Overall synthesis workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
Reaction: 4-Chloro-1-(trifluoromethyl)benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (50 mL) is prepared and cooled to 0-5 °C in an ice bath.
-
4-Chloro-1-(trifluoromethyl)benzene (20 g, 0.11 mol) is added dropwise to the stirred acid mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then carefully poured onto crushed ice (200 g).
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 1-Chloro-2-nitro-4-(trifluoromethyl)benzene as a solid.
Table 2: Quantitative Data for 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Typical Yield | 85-90% |
| Melting Point | 34-36 °C |
Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl cyanide
Reaction: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is reacted with ethyl cyanoacetate in the presence of a base, followed by treatment with hydrochloric acid to yield 2-Nitro-4-(trifluoromethyl)benzyl cyanide.[2]
Protocol:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
Ethyl cyanoacetate (11.3 g, 0.1 mol) is added to the sodium ethoxide solution.
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene (22.5 g, 0.1 mol) dissolved in ethanol (20 mL) is then added, and the mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
Concentrated hydrochloric acid (50 mL) is added to the residue, and the mixture is heated to reflux for 2 hours.
-
The mixture is cooled and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 2-Nitro-4-(trifluoromethyl)benzyl cyanide.
Table 3: Quantitative Data for 2-Nitro-4-(trifluoromethyl)benzyl cyanide
| Property | Value |
| Molecular Formula | C₉H₄F₃N₂O₂ |
| Molecular Weight | 230.14 g/mol |
| Typical Yield | 70-80% |
Step 3: Synthesis of this compound
Reaction: 2-Nitro-4-(trifluoromethyl)benzyl cyanide is hydrolyzed under acidic conditions to produce this compound.[2]
Protocol:
-
A mixture of 2-Nitro-4-(trifluoromethyl)benzyl cyanide (23 g, 0.1 mol), concentrated sulfuric acid (50 mL), and water (50 mL) is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured onto crushed ice (200 g).
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound.
Spectroscopic Data (Predicted)
Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |
| Aromatic-H | 7.5 - 8.2 (m, 3H) | C=O | ~175 |
| -CH₂- | ~3.8 (s, 2H) | Aromatic-C | 120 - 150 |
| -COOH | >10 (br s, 1H) | -CF₃ | ~123 (q) |
| -CH₂- | ~40 |
Table 5: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1700-1725 |
| N-O (Nitro) | 1510-1560 and 1345-1385 |
| C-F (Trifluoromethyl) | 1100-1200 |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group transformations on the aromatic ring.
Figure 2: Logical progression of the synthetic strategy.
References
The Emerging Therapeutic Potential of Nitrophenylacetic Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylacetic acids (NPAs) and their derivatives represent a class of organic compounds with a growing body of evidence supporting their potential as biologically active agents. The presence of the nitro group and the phenylacetic acid scaffold provides a unique chemical framework for the development of novel therapeutics. This technical guide offers an in-depth overview of the current understanding of the biological activities of NPAs, with a focus on their antitumor, antimicrobial, and anti-inflammatory properties. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and a proposed mechanism of action to facilitate further research and drug development in this promising area.
Core Biological Activities
The primary biological activities attributed to nitrophenylacetic acid derivatives are concentrated in three main areas: antitumor, anti-inflammatory, and antimicrobial. While the parent compounds (2-nitrophenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid) are primarily utilized as precursors in organic synthesis, their derivatives have shown significant therapeutic potential.
Antitumor Activity
Derivatives of nitrophenylacetic acid have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key cellular processes required for tumor growth.
Anti-inflammatory Activity
Certain nitrophenylacetic acid derivatives exhibit potent anti-inflammatory properties. A proposed mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
Antimicrobial Activity
The antimicrobial potential of nitrophenylacetic acid derivatives has also been explored. The nitroaromatic structure is a key feature in many established antimicrobial agents, and it is believed that these compounds may act by disrupting microbial cellular processes.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of various nitrophenylacetic acid derivatives. It is important to note that there is limited publicly available data on the direct biological activity of the parent nitrophenylacetic acids.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] | |
| Thiazolidinone Derivatives | 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid | MCF-7 (Breast Cancer) | 5.54 | [2] |
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid | MDA-MB-231 (Breast Cancer) | 8.01 | [2] | |
| 3-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Cell Line Panel (Mean) | 1.57 | [3] | |
| Table 1: Anticancer Activity of Nitrophenylacetic Acid Derivatives |
| Derivative Class | Compound | Assay | IC50 (µM) | Reference |
| Nitro-butanal and Carboxylic Acid Analogues | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-2 Inhibition | 0.74 | [4] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative | COX-2 Inhibition | 0.69 | [4] | |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivative | COX-2 Inhibition | 0.18 | [4] | |
| Flurbiprofen Derivative | Flurbiprofen nitroxybutyl ester | NF-κB Activity Inhibition | 100 | [5] |
| Table 2: Anti-inflammatory Activity of Nitrophenylacetic Acid Derivatives |
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Nitro Derivatives | Halogenated nitro compound | Staphylococcus aureus | 15.6 - 62.5 | |
| Benzothiazole Derivatives | Nitrated benzothiazole | Pseudomonas aeruginosa | Similar to procaine penicillin | |
| Nitrotriazole Derivatives | 3-nitro-1,2,4-triazole derivative | Mycobacterium tuberculosis | 3.0 | |
| Table 3: Antimicrobial Activity of Nitrophenylacetic Acid Derivatives |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol describes a common method for screening compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Nitrophenylacetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (Nitrophenylacetic acid derivatives)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Western Blot Analysis of NF-κB Activation
This protocol describes the detection of NF-κB activation by monitoring the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα via Western blotting.
Materials:
-
Cell line capable of NF-κB activation (e.g., RAW 264.7 macrophages)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or stimulus (e.g., LPS) for the desired time points. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Mechanisms of Action
Proposed Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of certain nitrophenylacetic acid derivatives are hypothesized to be mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Nitro-derivatives of some anti-inflammatory drugs have been shown to inhibit NF-κB activation.[5]
Proposed inhibition of the NF-κB signaling pathway by nitrophenylacetic acid derivatives.
Experimental Workflow for Investigating Biological Activity
The following diagram illustrates a general workflow for the investigation of the biological activities of newly synthesized nitrophenylacetic acid derivatives.
General experimental workflow for the investigation of nitrophenylacetic acid derivatives.
Conclusion
Nitrophenylacetic acids and their derivatives are a versatile class of compounds with significant potential for the development of new therapeutic agents. The evidence for their antitumor, anti-inflammatory, and antimicrobial activities, particularly for the derivatives, is compelling. This guide provides a foundational resource for researchers to further explore the therapeutic applications of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships to design more potent and selective derivatives, and conducting in vivo studies to validate their therapeutic efficacy and safety. The continued investigation of nitrophenylacetic acids holds promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 3. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Solubility of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. A fundamental physicochemical property governing its behavior in both chemical and biological systems is its solubility. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in various organic solvents, a critical parameter for its synthesis, purification, formulation, and preclinical evaluation. While specific quantitative solubility data for this compound is not widely published, this document equips researchers with the necessary protocols to generate this vital information.
The Critical Role of Solubility in Drug Discovery and Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For this compound, solubility data is crucial for:
-
Process Chemistry: The selection of appropriate solvents is paramount for optimizing reaction conditions, maximizing yield, and facilitating purification through crystallization.
-
Formulation Science: Developing a viable dosage form, whether for oral, parenteral, or topical administration, is contingent on understanding the API's solubility in a range of pharmaceutically acceptable excipients and solvents.
-
Pharmacokinetics and Bioavailability: The dissolution rate of a compound, which is directly influenced by its solubility, is often the rate-limiting step for absorption in the gastrointestinal tract. Poor aqueous solubility can lead to low and variable bioavailability.
-
In Vitro and In Vivo Screening: The preparation of stock solutions for biological assays requires solvents in which the compound is sufficiently soluble and stable.
Quantitative Solubility Data
At present, there is a lack of publicly available, quantitative data on the solubility of this compound in common organic solvents. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimentally determined values.
Table 1: Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C/K) | Molar Solubility (mol/L) | Gravimetric Solubility (g/L) | Experimental Method |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Detailed Experimental Protocols for Solubility Measurement
The determination of solubility can be approached through several well-established methods. The choice of method depends on factors such as the required accuracy, sample availability, and throughput.
Shake-Flask Method (Static Equilibrium)
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.
Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then quantified.
Methodology:
-
Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium with a saturated solution has been achieved.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker or orbital incubator set at the desired temperature. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any subsequent precipitation due to temperature changes, this step should be performed at the equilibration temperature. The supernatant should be immediately filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the analytical process.
Dynamic (Laser Monitoring) Method
The dynamic method offers a more rapid determination of solubility as a function of temperature.
Principle: A suspension of a known composition (solute and solvent) is heated at a controlled rate. The temperature at which the last solid particle dissolves, resulting in a clear solution, is recorded.
Methodology:
-
Sample Preparation: A precise amount of this compound is weighed into a jacketed glass vessel, and a known volume of the solvent is added.
-
Heating and Monitoring: The suspension is stirred continuously while the temperature is gradually increased at a constant rate (e.g., 0.1-1.0 °C/min) using a circulating bath. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.
-
Endpoint Detection: As the solid dissolves, the light transmission increases. The temperature at which the light transmission plateaus at its maximum value corresponds to the complete dissolution of the solid. This temperature is the saturation temperature for the prepared concentration.
-
Data Compilation: By repeating this measurement for several different concentrations, a solubility curve (solubility versus temperature) can be constructed.
Visualized Experimental and Logical Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the logical flow of solubility determination.
Caption: Shake-flask solubility determination workflow.
Caption: Impact of solubility on bioavailability.
Spectroscopic Characterization of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid: A Technical Guide
Introduction: This technical guide provides a detailed overview of the spectroscopic data for 2-Nitro-4-(trifluoromethyl)phenylacetic acid (CAS No. 1735-91-7). The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. Please note that while extensive searches have been conducted, a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited. Therefore, the data presented herein is a combination of reported physical properties and predicted spectroscopic characteristics based on the analysis of its constituent functional groups and structurally similar compounds. This guide also includes detailed, generalized experimental protocols for acquiring such data.
Compound Information
| Parameter | Value |
| IUPAC Name | 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid |
| CAS Number | 1735-91-7[1] |
| Molecular Formula | C₉H₆F₃NO₄[1] |
| Molecular Weight | 249.15 g/mol |
| Physical Form | Solid |
| Melting Point | 144-146 °C |
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the phenylacetic acid scaffold. Carboxylic acid protons typically appear as a broad singlet at a high chemical shift (10-12 ppm).[2][3] The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | -COOH |
| ~8.2 | Doublet | 1H | Aromatic H (H-3) |
| ~7.8 | Doublet | 1H | Aromatic H (H-5) |
| ~7.6 | Singlet | 1H | Aromatic H (H-6) |
| ~4.0 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~148 | C-NO₂ |
| ~135-140 | Aromatic Quaternary C |
| ~120-135 | Aromatic CH |
| ~123 (quartet) | -CF₃ |
| ~40 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.[3][4] The nitro and trifluoromethyl groups also have characteristic strong absorptions.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1530, ~1350 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |
| ~1320 | Strong | C-F stretch (Trifluoromethyl) |
| ~1100-1200 | Strong | C-F stretch (Trifluoromethyl) |
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak, along with characteristic fragments resulting from the loss of the carboxylic acid group and other substituents.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 249.02 | [M]⁺, Molecular Ion |
| 204.03 | [M-COOH]⁺, Loss of carboxylic acid group |
| 203.02 | [M-NO₂]⁺, Loss of nitro group |
| 180.03 | [M-CF₃]⁺, Loss of trifluoromethyl group (less likely as initial fragmentation) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[5][6][7]
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[6]
-
Acquire a background spectrum of the clean, empty crystal.[5]
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[5][6]
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]
-
-
Data Acquisition:
-
The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
A typical resolution is 4 cm⁻¹, and 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
ATR correction may be applied to the data.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for the analysis of carboxylic acids.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Setup:
-
The analysis can be performed on various types of mass spectrometers, such as a Time-of-Flight (TOF) or Quadrupole instrument.
-
The instrument is calibrated using a known reference compound to ensure high mass accuracy.[8]
-
The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the analyte.
-
-
Data Acquisition:
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
-
Data can be acquired in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often very effective.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a product ion spectrum.
-
-
Data Processing:
-
The acquired data is processed to identify the molecular ion and major fragment ions.
-
High-resolution mass spectrometry can be used to determine the elemental composition of the ions based on their exact mass.[9]
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. rsc.org [rsc.org]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
The Impact of Electron-Withdrawing Substituents on Phenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound influence of electron-withdrawing groups on the physicochemical and biological properties of phenylacetic acid derivatives. A comprehensive understanding of these effects is paramount in the fields of medicinal chemistry and drug development, where the modulation of a molecule's acidity (pKa) can significantly impact its absorption, distribution, metabolism, excretion, and target engagement. This document provides a detailed overview of the underlying principles, quantitative data, experimental methodologies, and biological implications associated with the introduction of electron-withdrawing substituents to the phenylacetic acid scaffold.
Core Principles: Electron-Withdrawing Effects on Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups appended to the phenyl ring of phenylacetic acid enhance its acidity by stabilizing the negative charge of the carboxylate anion through inductive and/or resonance effects. This stabilization delocalizes the negative charge, making the corresponding proton more readily donated, which results in a lower pKa value and a stronger acid.
The position of the substituent on the phenyl ring (ortho, meta, or para) is critical in determining the magnitude of its effect. While inductive effects are distance-dependent, resonance effects are primarily observed for substituents at the ortho and para positions, where they can directly interact with the aromatic π-system and delocalize the negative charge onto the substituent.
A fundamental tool for quantifying these electronic effects is the Hammett equation:
log(K/K₀) = ρσ
where K is the acid dissociation constant of the substituted acid, K₀ is that of the unsubstituted acid, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. A positive ρ value, as is the case for the dissociation of carboxylic acids, indicates that electron-withdrawing groups (with positive σ values) increase the acidity.
Quantitative Data: pKa Values of Substituted Phenylacetic Acids
The following table summarizes the pKa values of various phenylacetic acid derivatives featuring electron-withdrawing substituents at different positions on the phenyl ring. These values provide a quantitative measure of the impact of these substituents on the acidity of the parent compound, phenylacetic acid, which has a pKa of approximately 4.31.[1]
| Substituent | Position | pKa |
| -H | - | 4.31 |
| p-NO₂ | para | 3.87 |
| m-NO₂ | meta | 3.96 |
| o-NO₂ | ortho | 4.00 |
| p-Cl | para | 4.13 |
| m-Cl | meta | 4.14 |
| o-Cl | ortho | 4.08 |
| p-Br | para | 4.12 |
| m-Br | meta | 4.14 |
| o-Br | ortho | 4.06 |
| p-CN | para | 4.04 |
| m-CN | meta | 4.05 |
Note: The pKa values are approximate and can vary slightly depending on the experimental conditions (e.g., temperature, solvent).
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. The two most common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classical method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the acid has been neutralized.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the phenylacetic acid derivative (e.g., 0.01 M) in a suitable solvent (typically a mixture of water and a co-solvent like methanol or ethanol for less soluble compounds).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare buffer solutions of known pH for calibration of the pH meter.
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH value and the volume of titrant added after each increment.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve.
-
The pH at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added) is equal to the pKa of the acid.
-
Alternatively, the pKa can be calculated from the first or second derivative of the titration curve.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and at lower concentrations than potentiometric titration. It relies on the principle that the acidic and basic forms of a compound often have different UV-Vis absorption spectra.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenylacetic acid derivative in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant amount of the stock solution of the analyte.
-
Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength at which the difference in absorbance between the fully protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength as a function of pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The pKa can be calculated using the following equation: pKa = pH + log[(A - Aᵢ)/(Aₙ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aₙ is the absorbance of the neutral species.
-
Visualizations: Logical Relationships and Experimental Workflows
Influence of Electron-Withdrawing Groups on Acidity
The following diagram illustrates the logical relationship between the presence of an electron-withdrawing group on the phenyl ring of a phenylacetic acid derivative and its increased acidity.
Caption: Relationship between electron-withdrawing groups and acidity.
Experimental Workflow for Potentiometric Titration
This diagram outlines the key steps involved in the determination of pKa using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Biological Implications and Signaling Pathways
The modification of phenylacetic acid derivatives with electron-withdrawing groups can significantly alter their biological activity. One notable example is in the context of diabetic complications, where these compounds have been investigated as inhibitors of the enzyme aldose reductase.
Aldose Reductase and the Polyol Pathway
In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the conversion of glucose to sorbitol, a reaction catalyzed by aldose reductase. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.
Phenylacetic acid derivatives with electron-withdrawing substituents have been shown to be effective inhibitors of aldose reductase. The acidic moiety of these compounds is thought to interact with the active site of the enzyme, while the substituted phenyl ring can engage in additional binding interactions, enhancing inhibitory potency. The increased acidity due to electron-withdrawing groups can lead to a stronger interaction with the enzyme's active site.
The following diagram illustrates the role of aldose reductase in the polyol pathway and its contribution to diabetic complications.
Caption: The polyol pathway and inhibition by phenylacetic acid derivatives.
Conclusion
The introduction of electron-withdrawing substituents onto the phenyl ring of phenylacetic acid is a powerful strategy for modulating its acidity and, consequently, its biological activity. This technical guide has provided a foundational understanding of the principles governing these effects, presented quantitative data on the pKa of representative derivatives, detailed the experimental protocols for their determination, and illustrated the logical and experimental workflows involved. The inhibition of aldose reductase serves as a key example of how these chemical modifications can be leveraged in drug discovery to address significant medical needs. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for the rational design of new therapeutic agents with optimized properties.
References
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-nitro-4-(trifluoromethyl)phenylacetic acid represent a class of compounds with significant potential in medicinal chemistry. The presence of a nitro group, a potent electron-withdrawing feature, and a trifluoromethyl group, known to enhance metabolic stability and lipophilicity, on a phenylacetic acid scaffold creates a unique chemical entity with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and detailed experimental protocols related to these derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Furthermore, it delves into the potential signaling pathways through which these compounds may exert their effects.
Synthesis of this compound and Its Derivatives
The core structure, this compound, can be synthesized through a multi-step process starting from a substituted halogenobenzene. A general synthetic route is outlined below.
General Synthetic Pathway
A common approach involves the nitration of a 4-substituted halogenobenzene, followed by a substitution reaction and subsequent hydrolysis to yield the desired phenylacetic acid derivative.[1]
Caption: General synthesis of 2-nitro-4-substituted phenylacetic acids.
Experimental Protocol: Synthesis of 2-Nitro-4-substituted Phenylacetic Acid[1]
-
Nitration: A 4-substituted halogenobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent to yield 2-halo-5-substituted nitrobenzene.
-
Substitution: The resulting nitrobenzene derivative undergoes a substitution reaction with an excess of a reagent like ethyl cyanoacetate under alkaline conditions.
-
Cyanation: The product from the previous step is then reacted with excess concentrated hydrochloric acid to form the 2-nitro-4-substituted benzyl cyanide.
-
Hydrolysis: Finally, the benzyl cyanide is hydrolyzed in a strong acidic or alkaline aqueous solution to produce the 2-nitro-4-substituted phenylacetic acid.
Biological Activities and Quantitative Data
Derivatives of this compound have shown promise in several therapeutic areas.
Anticancer Activity
Phenylacetamide derivatives, including those with nitro and trifluoromethyl substitutions, have demonstrated cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action is often linked to the induction of apoptosis.
Table 1: Anticancer Activity of Selected Nitro-Phenylacetamide Derivatives [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2b (m-nitro derivative) | PC3 (Prostate Carcinoma) | 52 |
| 2c (p-nitro derivative) | PC3 (Prostate Carcinoma) | 80 |
| 2c (p-nitro derivative) | MCF-7 (Breast Cancer) | 100 |
Anti-inflammatory Activity
The anti-inflammatory potential of phenylacetic acid derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][6] The trifluoromethyl group can enhance the selectivity for COX-2.[7]
Table 2: COX-2 Inhibitory Activity of a Trifluoromethyl-Indomethacin Analog [7]
| Compound | Target Enzyme | IC50 (nM) |
| CF3-Indomethacin | mCOX-2 | 267 |
| CF3-Indomethacin | oCOX-1 | > 100,000 |
Antimicrobial Activity
Nitroaromatic compounds are known for their antimicrobial properties, which often involve reductive activation within the microbial cell. Esters and amides of related nitro-acrylic acids have shown activity against a range of bacteria and fungi.[8]
Table 3: Minimum Inhibitory Concentration (MIC) of a Related Nitro-compound
| Compound | Microorganism | MIC (µg/mL) |
| Nitrofurantoin | Escherichia coli | Highly sensitive (MICs often ≤ 32) |
| Nitrofurantoin | Staphylococcus aureus | Sensitive (MICs often ≤ 64) |
Experimental Protocols
MTS Assay for Anticancer Activity
The MTS assay is a colorimetric method to assess cell viability.
Caption: Workflow for the MTS cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.
-
Incubation: Pre-incubate the enzyme with the test compound for a specified time.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product formation (e.g., PGG2) using an appropriate method, such as an ELISA-based kit.
-
Analysis: Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Observation: Determine the lowest concentration of the compound at which no visible growth occurs.
Potential Signaling Pathways
The biological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer drugs.
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is critical for cell proliferation and survival. Its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
Derivatives of this compound are a versatile class of compounds with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic routes are accessible, and their biological activities can be quantified using established in vitro assays. Further research into their precise mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and MAPK/ERK, will be crucial for the development of novel therapeutics. This guide provides a foundational resource for researchers to explore and advance the potential of this promising chemical scaffold.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-(trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group and a trifluoromethyl moiety on a phenylacetic acid scaffold, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of 2-amino-4-(trifluoromethyl)phenylacetic acid from its corresponding nitro derivative, 2-nitro-4-(trifluoromethyl)phenylacetic acid, via catalytic hydrogenation. Two common and effective methods are presented: catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation using ammonium formate.
Data Presentation
A summary of the physicochemical properties of the starting material and the final product is provided below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 1735-91-7 | C₉H₆F₃NO₄ | 249.15 | 144-146 | Solid |
| 2-Amino-4-(trifluoromethyl)phenylacetic acid | N/A | C₉H₈F₃NO₂ | 219.16 | Not available | Not available |
Reaction Scheme
The overall chemical transformation is the reduction of the nitro group to an amino group.
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Two detailed protocols for the synthesis are provided below.
Protocol 1: Catalytic Hydrogenation with Hydrogen Gas
This method utilizes hydrogen gas as the reductant in the presence of a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields of the desired product.
Workflow Diagram:
Caption: Experimental workflow for catalytic hydrogenation with H₂ gas.
Methodology:
-
Reaction Setup:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Carefully add 5% or 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the system several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1 to 4 atmospheres).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-amino-4-(trifluoromethyl)phenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization:
-
The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method employs ammonium formate as a hydrogen source in the presence of a Pd/C catalyst. It is a convenient alternative to using hydrogen gas, as it does not require specialized hydrogenation equipment.[1][2][3]
Workflow Diagram:
Caption: Experimental workflow for catalytic transfer hydrogenation.
Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add 5% or 10% Pd/C catalyst (5-10 mol%).
-
-
Transfer Hydrogenation:
-
To the stirred suspension, add ammonium formate (3-10 eq) portion-wise. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to ensure a steady reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be taken up in water and the pH adjusted to precipitate the product, or it can be purified by recrystallization or column chromatography as described in Protocol 1.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate safety equipment.
-
Palladium on Carbon: Pd/C is a pyrophoric catalyst, especially when dry and in the presence of hydrogen and air. Handle with care, preferably under an inert atmosphere when dry. The filtered catalyst should be kept wet with water before disposal.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times. Handle all chemicals in a well-ventilated fume hood.
Conclusion
The reduction of this compound to 2-amino-4-(trifluoromethyl)phenylacetic acid can be effectively achieved by catalytic hydrogenation. Both the use of hydrogen gas and ammonium formate as the hydrogen source with a Pd/C catalyst are reliable methods. The choice between the two protocols may depend on the available equipment and safety considerations. Proper monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high yield of the pure product. These protocols provide a solid foundation for researchers to synthesize this important intermediate for applications in drug discovery and development.
References
Application Notes and Protocols for the Use of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid and its Analogs in Pharmaceutical Intermediate Synthesis
Introduction
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. The presence of the nitro, trifluoromethyl, and carboxylic acid functional groups offers multiple reaction sites for chemical modification. While specific, detailed protocols for the direct use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, the synthesis of structurally related compounds provides a clear blueprint for its potential applications. This document outlines the synthesis of a key pharmaceutical intermediate for an anti-inflammatory drug, using a closely related analog, and discusses the probable synthetic utility of this compound.
The trifluoromethyl group is a common feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability. Phenylacetic acid derivatives are precursors to a range of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.
Application: Synthesis of a Loxoprofen Analog Intermediate
This section details the synthesis of an intermediate for a Loxoprofen analog, a potent NSAID. The protocol is adapted from established synthetic routes for related phenylacetic acid derivatives.
Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)propanoic acid
This protocol describes the synthesis of a key intermediate, 2-(4-(trifluoromethyl)phenyl)propanoic acid, which is an analog of the active metabolite of Loxoprofen. This synthesis starts from the related 4-(Trifluoromethyl)phenylacetic acid.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous THF. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC. After completion, remove the excess thionyl chloride and THF under reduced pressure to obtain the crude acid chloride.
-
α-Methylation: In a separate, dry, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF and cool to -78°C. Slowly add the crude acid chloride (dissolved in a small amount of anhydrous THF) to the LDA solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature. Add methyl iodide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding 1M HCl solution until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-(trifluoromethyl)phenyl)propanoic acid.
Data Presentation
| Parameter | Value |
| Starting Material | 4-(Trifluoromethyl)phenylacetic acid |
| Intermediate | 2-(4-(Trifluoromethyl)phenyl)propanoic acid |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | 82-85 °C |
Potential Use of this compound
The presence of a nitro group on the phenyl ring of this compound opens up additional synthetic possibilities. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex pharmaceutical intermediates. For instance, the resulting amino derivative could undergo condensation reactions to form benzodiazepines or quinolones.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
NSAIDs like Loxoprofen and its analogs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced during inflammation.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the Loxoprofen analog intermediate.
Caption: Synthetic Workflow for a Loxoprofen Analog Intermediate.
Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken. The synthesis of the Loxoprofen analog is presented as a representative example of the potential applications of trifluoromethylated phenylacetic acids.
Application Notes and Protocols for the Nitration of 4-(Trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group that can be further transformed into other functional groups, such as amines. This document provides detailed protocols for the nitration of 4-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the electron-withdrawing trifluoromethyl group and the carboxymethyl group on the phenyl ring deactivates the aromatic system towards electrophilic substitution, necessitating carefully controlled reaction conditions. The primary product of this reaction is 2-nitro-4-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry.
Regioselectivity
The regioselectivity of the nitration of 4-(trifluoromethyl)phenylacetic acid is governed by the directing effects of the two substituents. The trifluoromethyl group (-CF3) is a powerful deactivating group and a meta-director. The acetic acid moiety (-CH2COOH) is also deactivating but is considered an ortho-, para-director. Given that the para position is occupied by the trifluoromethyl group, the directing effects of both substituents favor the introduction of the nitro group at the 2-position (ortho to the acetic acid group and meta to the trifluoromethyl group).
Data Summary of Nitration Protocols
The following table summarizes typical conditions for the nitration of deactivated aromatic compounds, which are analogous to the nitration of 4-(trifluoromethyl)phenylacetic acid. These conditions are based on established procedures for similar substrates and provide a strong starting point for optimization.
| Parameter | Method 1: Standard Mixed Acid | Method 2: Low-Temperature Mixed Acid |
| Starting Material | 4-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethyl)phenylacetic acid |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Concentrated Nitric Acid (HNO₃) |
| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.5 : 2 | 1 : 1.2 : 2.5 |
| Solvent | Concentrated H₂SO₄ | None (neat) or Dichloromethane |
| Temperature | 0 - 10 °C | -10 to 0 °C |
| Reaction Time | 1 - 3 hours | 2 - 5 hours |
| Work-up | Quenching with ice-water, filtration | Quenching with ice-water, extraction |
| Expected Product | This compound | This compound |
| Anticipated Yield | Moderate to Good | Moderate to Good |
Experimental Protocols
Method 1: Standard Mixed Acid Nitration
This protocol is a standard procedure for the nitration of deactivated aromatic rings.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(trifluoromethyl)phenylacetic acid in 2.0 equivalents of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 equivalents of concentrated nitric acid to a portion of the concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of this compound will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Low-Temperature Mixed Acid Nitration
This method employs lower temperatures to potentially improve selectivity and reduce by-product formation.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium chloride (for cooling bath)
-
Dichloromethane (optional, as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Dry ice/acetone or ice/salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of 4-(trifluoromethyl)phenylacetic acid. If using a solvent, add dichloromethane.
-
Cool the flask to -10 °C using an ice/salt bath.
-
Slowly add 2.5 equivalents of concentrated sulfuric acid with stirring.
-
In a separate, pre-cooled dropping funnel, place a mixture of 1.2 equivalents of concentrated nitric acid and a small amount of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 45-60 minutes, maintaining the internal temperature between -10 °C and 0 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for 2 to 5 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
If a solvent was used, transfer the mixture to a separatory funnel. If no solvent was used, extract the aqueous mixture with dichloromethane (3 x volume).
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized workflow for the nitration process.
Caption: Chemical transformation of 4-(trifluoromethyl)phenylacetic acid to its nitrated product.
Caption: Generalized experimental workflow for the nitration of 4-(trifluoromethyl)phenylacetic acid.
Application Notes and Protocols for 2-Nitro-4-(trifluoromethyl)phenylacetic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenylacetic acid and its derivatives represent a class of compounds with significant potential in the development of novel agrochemicals, particularly herbicides. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring contributes to the molecule's electronic properties and lipophilicity, which are key determinants of biological activity. This document provides a comprehensive overview of the application of this chemical scaffold in agrochemical research, including its mode of action, synthesis, and protocols for efficacy evaluation.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Derivatives of this compound, particularly its esters, are believed to function as Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2][3]
Signaling Pathway of PPO Inhibition:
The mechanism of action for PPO-inhibiting herbicides is a light-dependent process that leads to rapid cellular damage.
Figure 1: Signaling pathway of PPO-inhibiting herbicides.
Mechanism Explained:
-
Inhibition of PPO: The herbicide molecule binds to and inhibits the PPO enzyme within the plant's chloroplasts.[1]
-
Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the PPO substrate, protoporphyrinogen IX (PPGIX).
-
Cellular Leakage and Oxidation: Excess PPGIX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX (PPIX).
-
Photosensitization and ROS Generation: In the presence of light and oxygen, PPIX acts as a photosensitizer, generating highly reactive oxygen species (ROS), such as singlet oxygen.
-
Cellular Damage: These ROS cause rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4] This manifests as rapid wilting, necrosis, and bleaching of the plant tissues.
Synthesis of this compound Derivatives
While a specific protocol for the title compound's direct use is not widely published, a general synthetic pathway can be inferred from related patent literature. A key approach involves the nitration of a substituted toluene, followed by conversion of the methyl group to a carboxylic acid. A patent for a closely related herbicidal compound, 2-nitro-5-(2'-chloro-4'-trifluoromethylphenoxy)-phenylacetic esters, provides a basis for the synthesis of derivatives.
General Synthetic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action Studies on Nitrodiphenyl Ether Herbicides : II. The Role of Photosynthetic Electron Transport in Scenedesmus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of the Nitro Group on Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group on phenylacetic acid to yield aminophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The protocols outlined below cover a range of common and effective reduction methods, offering flexibility based on available laboratory equipment, substrate sensitivity, and desired scale.
Overview of Reduction Methods
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. Several methods have been developed, each with its own advantages and limitations. The choice of method often depends on factors such as the presence of other functional groups, desired yield, and scalability. This document focuses on the following well-established methods for the reduction of nitrophenylacetic acids:
-
Catalytic Hydrogenation: A clean and efficient method employing a catalyst (e.g., Palladium on Carbon, Raney® Nickel) and hydrogen gas.
-
Metal-Acid Reduction: A classic and robust method using metals like iron or tin in an acidic medium.
-
Stannous Chloride Reduction: A milder alternative, often preferred for substrates with other reducible functional groups.[1]
-
Sodium Dithionite Reduction: A metal-free option that proceeds under relatively mild conditions.[2]
The following sections provide detailed protocols and comparative data for these methods.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the reduction of para-nitrophenylacetic acid to para-aminophenylacetic acid using different methods.
| Reduction Method | Reagents and Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |
| Iron/Acetic Acid | Iron powder, Acetic Acid | Water | 90-95 | 2 | 95 | [3][4] |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol, Methanol, or Acetic Acid | Room Temperature - 80 | Varies | Quantitative | [1][5] |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 30 (ultrasound) - Reflux | 2 - Varies | Good to High | [6] |
| Sodium Dithionite | Na₂S₂O₄ | Water, DMF, or other organic solvents | Room Temperature - 60 | Varies | Good to High | [2][7][8] |
Note: Yields can vary depending on the specific isomer of nitrophenylacetic acid, reaction scale, and purification method.
Experimental Protocols
Method 1: Reduction using Iron in Acetic Acid
This method is a cost-effective and high-yielding procedure suitable for large-scale synthesis.[3][4]
Materials:
-
4-Nitrophenylacetic acid
-
Iron powder
-
Glacial acetic acid
-
Water
-
Sodium carbonate
-
5 M Hydrochloric acid (for pH adjustment)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add water, 4-nitrophenylacetic acid, and glacial acetic acid.
-
Stir the mixture and heat to 90-95°C.
-
Slowly add iron powder in portions to the heated mixture.
-
After the addition is complete, maintain the reflux for 2 hours.
-
Cool the reaction mixture to 40-50°C.
-
Neutralize the mixture to a pH of 9 with a saturated solution of sodium carbonate.
-
Filter the hot solution through a Buchner funnel to remove iron salts.
-
Wash the filter cake with hot water.
-
Combine the filtrate and washings, and then acidify to a pH of 4 with glacial acetic acid to precipitate the product.
-
Collect the precipitated 4-aminophenylacetic acid by filtration, wash with cold water, and dry.
Caption: Workflow for the iron-mediated reduction of 4-nitrophenylacetic acid.
Method 2: Catalytic Hydrogenation
This method is known for its clean reaction profile and high yields, often producing the product in high purity.[1][9]
Materials:
-
Nitrophenylacetic acid
-
10% Palladium on carbon (Pd/C) or Raney® Nickel
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or cylinder)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Vacuum/gas inlet adapter
-
Celite®
Procedure:
-
In a three-neck round-bottom flask, dissolve the nitrophenylacetic acid in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process 3-5 times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Caption: General workflow for the catalytic hydrogenation of nitrophenylacetic acid.
Method 3: Reduction using Stannous Chloride
This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[10][11]
Materials:
-
Nitrophenylacetic acid
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
Procedure:
-
Dissolve the nitrophenylacetic acid in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction can also be accelerated using ultrasound.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Caption: Simplified reaction pathway for the SnCl₂ reduction of a nitro group.
Method 4: Reduction using Sodium Dithionite
This protocol offers a metal-free alternative for the reduction of nitroarenes.[2][7][8]
Materials:
-
Nitrophenylacetic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
An organic co-solvent (e.g., methanol, ethanol, or THF) if the starting material has low water solubility.
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve or suspend the nitrophenylacetic acid in a mixture of water and an organic co-solvent in a round-bottom flask.
-
Add sodium dithionite (typically 2-4 equivalents) portion-wise to the stirred solution. The reaction can be exothermic.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete as monitored by TLC.
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, the product can be extracted with an organic solvent after adjusting the pH of the aqueous solution.
-
Wash the organic extracts, dry over an anhydrous salt, and concentrate to obtain the product.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)phenylacetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a carboxylic acid moiety amenable to a variety of coupling reactions, a nitro group that can be readily transformed into other functional groups, and a trifluoromethyl group which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed application notes and experimental protocols for the utilization of this versatile reagent.
The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring influences the reactivity of the molecule, making it a key component in the synthesis of a range of bioactive compounds, including kinase inhibitors for cancer therapy.
Key Applications
The primary applications of this compound as a building block include:
-
Synthesis of Amide Derivatives: The carboxylic acid functionality allows for straightforward amide bond formation with a wide array of amines, leading to the generation of diverse compound libraries for drug discovery.
-
Preparation of Ester Derivatives: Esterification of the carboxylic acid with various alcohols and phenols provides another avenue for creating novel molecular scaffolds.
-
Gateway to 2-Amino-4-(trifluoromethyl)phenylacetic Acid Derivatives: The nitro group can be selectively reduced to an amine, opening up possibilities for subsequent cyclization reactions to form heterocyclic systems or for further N-functionalization.
-
Construction of Heterocyclic Scaffolds: The corresponding amino derivative is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.
Experimental Protocols
Amide Coupling Reactions
The formation of an amide bond is a fundamental transformation utilizing the carboxylic acid group of this compound. A general protocol using a standard coupling reagent is provided below.
General Protocol for Amide Synthesis using HATU
-
Materials:
-
This compound
-
Amine of choice (1.0 - 1.2 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
-
Quantitative Data for Amide Coupling of Related Phenylacetic Acids
| Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | EDC, HOBt, DMAP | CH₃CN | 18 | 80 | [1] |
| 4-Aminophenol | EDC | DCM | - | 74.4 | [1] |
| Benzylamine | TBTU, DIPEA | DMF | - | 73-82 | [1] |
| Diethylamine | TBTU, DIPEA | DMF | - | 73-82 | [1] |
| Piperidine | TBTU, DIPEA | DMF | - | 73-82 | [1] |
Note: The data presented is for 2-furancarboxylic acid but provides a useful reference for typical conditions and expected yields in amide coupling reactions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step to further functionalize the molecule, often as a prelude to the synthesis of heterocyclic compounds.
Protocol for Nitro Group Reduction using Tin(II) Chloride
-
Materials:
-
Amide or ester of this compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
-
Procedure:
-
Dissolve the nitro-containing starting material in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography if necessary.
-
Synthesis of Bioactive Heterocycles: Kinase Inhibitors
Derivatives of 2-Amino-4-(trifluoromethyl)phenylacetic acid are valuable precursors for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, these building blocks can be utilized in the synthesis of compounds targeting Aurora kinases and c-KIT.[2][3][4]
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for kinase inhibitors.
Signaling Pathway: Inhibition of Aurora Kinase Pathway
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[5][6] Inhibitors derived from 2-Amino-4-(trifluoromethyl)phenylacetic acid can block the activity of these kinases, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the Aurora Kinase pathway.
Quantitative Data for Biological Activity of Related Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Phenylacetamide Derivatives | c-KIT | - | GIST-T1 | [2] |
| Pyrimidine Derivatives | Aurora A | 9.3 | HeLa | [7] |
| Pyrimidine Derivatives | Aurora B | 2.8 | HeLa | [7] |
| Furo[2,3-d]pyrimidines | Tie-2 | <3 | - | [8] |
| Furo[2,3-d]pyrimidines | VEGFR2 | <3 | - | [8] |
Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key starting material for the development of potent kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Nitro-4-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid in biological matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including nitrophenols and phenylacetic acid derivatives. These protocols serve as a comprehensive starting point for method development and validation for the target analyte.
Introduction
This compound is a compound of interest in various fields, including drug discovery and development. Accurate and precise quantification of this analyte in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
Two primary methods are presented for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis, offering good sensitivity and linearity.
-
UPLC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications requiring low detection limits.[1]
A summary of the proposed analytical methods and their key parameters is provided in the table below.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Instrumentation | Standard HPLC system with UV Detector | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Chromatography | Reversed-Phase | Reversed-Phase |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | Acetonitrile and 0.1% Formic Acid in Water |
| Detection | UV at 270 nm | Negative Ion Electrospray (ESI-) with Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Protein Precipitation or Solid-Phase Extraction |
| Expected LOD | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Expected LOQ | ~50-150 ng/mL | ~0.5-5 ng/mL |
Experimental Protocols
Sample Preparation Protocols
Effective sample preparation is critical for removing interferences and concentrating the analyte.[1] The choice of method depends on the sample matrix and the required sensitivity.
3.1.1. Protocol 1: Protein Precipitation (for Plasma/Serum)
This method is a rapid and simple approach for removing proteins from plasma or serum samples.[1]
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
3.1.2. Protocol 2: Liquid-Liquid Extraction (LLE) (for Urine)
LLE is a classic and effective method for extracting analytes from aqueous matrices like urine.[2]
-
To 1 mL of urine sample, add an appropriate amount of internal standard.
-
Adjust the sample pH to approximately 2-3 with 1 M HCl.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.[2]
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.[2]
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
HPLC-UV Method Protocol
This protocol outlines the conditions for the quantification of this compound using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 270 nm.[2]
UPLC-MS/MS Method Protocol
This protocol provides the parameters for a highly sensitive and selective UPLC-MS/MS method.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-4 min: 10% to 90% B
-
4-5 min: 90% B
-
5.1-6 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.[1]
-
Source Temperature: 150°C.[1]
-
Desolvation Temperature: 400°C.[1]
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible transition would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion.
-
Data Presentation
The following tables summarize the expected performance characteristics of the analytical methods. These values are illustrative and require experimental validation.[4]
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Expected Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995[5] |
| Limit of Detection (LOD) | 20 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Expected Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: HPLC-UV Analytical Workflow Diagram.
Caption: UPLC-MS/MS Analytical Workflow Diagram.
References
Application Note: HPLC Analysis of Fluorinated Phenylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenylacetic acids are important building blocks in the synthesis of active pharmaceutical ingredients (APIs). The position of the fluorine atom on the phenyl ring results in structural isomers that can have different chemical reactivities, biological activities, and toxicological profiles. Therefore, the separation and quantification of these isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This application note provides detailed protocols for the analysis of mono-, di-, and trifluorinated phenylacetic acid isomers using High-Performance Liquid Chromatography (HPLC).
Analytical Challenges
The separation of positional isomers by reversed-phase HPLC can be challenging due to their similar hydrophobicities.[1] The choice of stationary phase and mobile phase composition plays a crucial role in achieving adequate resolution. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange retention mechanisms, has proven to be effective for separating these closely related compounds.
Data Presentation
Quantitative Data Summary for Monofluorinated Phenylacetic Acid Isomers
The following tables summarize the retention times and estimated resolution for the separation of 2-fluorophenylacetic acid (2-FPAA), 3-fluorophenylacetic acid (3-FPAA), and 4-fluorophenylacetic acid (4-FPAA) on two different mixed-mode columns.
Table 1: HPLC Separation on Newcrom BH Column [2]
| Analyte | Retention Time (min) | Resolution (Rs) |
| 2-Fluorophenylacetic acid | ~5.5 | - |
| 4-Fluorophenylacetic acid | ~7.0 | ~2.1 |
| 3-Fluorophenylacetic acid | ~8.5 | ~2.0 |
Table 2: HPLC Separation on Primesep SB Column [2]
| Analyte | Retention Time (min) | Resolution (Rs) |
| 3-Fluorophenylacetic acid | ~6.0 | - |
| 4-Fluorophenylacetic acid | ~9.5 | ~4.4 |
| 2-Fluorophenylacetic acid | ~13.0 | ~4.1 |
Quantitative Data for Trifluorophenylacetic Acid Isomers
A validated HPLC method for the impurity profiling of 2,4,5-trifluorophenylacetic acid (2,4,5-TFPAA) has been developed. The method demonstrated linearity over the concentration range of 0.0059 mg/mL to 0.7380 mg/mL for 2,4,5-TFPAA and 0.000099 mg/mL to 0.00297 mg/mL for the 2,3,6-TFPAA isomer impurity. The limit of detection (LOD) and limit of quantitation (LOQ) for the 2,3,6-trifluorophenylacetic acid impurity were determined to be 0.02% and 0.05%, respectively.
Experimental Protocols
Sample Preparation Protocol (General)
This protocol is a general guideline for the preparation of fluorinated phenylacetic acid samples from a pharmaceutical matrix. Optimization may be required depending on the specific sample matrix and concentration of the analytes.
-
Sample Weighing: Accurately weigh a suitable amount of the drug substance or product containing the fluorinated phenylacetic acid isomers into a volumetric flask.
-
Dissolution: Add a diluent (e.g., a mixture of acetonitrile and water similar to the mobile phase) to the volumetric flask.
-
Sonication: Sonicate the flask for approximately 15-20 minutes to ensure complete dissolution of the analytes.
-
Dilution: Bring the flask to volume with the diluent and mix thoroughly.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE or PVDF syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Method for Monofluorinated Phenylacetic Acid Isomers
Method 1: Using Newcrom BH Column [2]
-
Column: Newcrom BH, 4.6 x 250 mm, 3 µm, 100 Å[2]
-
Mobile Phase: Acetonitrile/Water – 30/70% (v/v)[2]
-
Buffer: 0.05% Phosphoric Acid (H₃PO₄)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 10 µL
Method 2: Using Primesep SB Column [2]
-
Column: Primesep SB, 4.6 x 250 mm, 5 µm, 100 Å[2]
-
Mobile Phase: Acetonitrile/Water – 40/60% (v/v)[2]
-
Buffer: 0.1% Phosphoric Acid (H₃PO₄)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 210 nm[2]
-
Injection Volume: 10 µL
HPLC Method for Trifluorophenylacetic Acid Isomers
While specific retention times and resolution were not available in the reviewed literature, a validated HPLC impurity profile method for 2,4,5-TFPAA has been reported. The development of such a method would typically involve screening various reversed-phase columns (e.g., C18, Phenyl) and mobile phase conditions (e.g., acetonitrile/water gradients with acidic modifiers like formic acid or trifluoroacetic acid).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of fluorinated phenylacetic acid isomers.
Caption: General workflow for HPLC analysis.
Conclusion
The separation of fluorinated phenylacetic acid isomers is a critical analytical task in pharmaceutical development. The use of mixed-mode HPLC columns, such as the Newcrom BH and Primesep SB, provides excellent selectivity and resolution for the challenging separation of mono-fluorinated isomers. The methods and protocols detailed in this application note offer a robust starting point for researchers, scientists, and drug development professionals to ensure the quality and purity of their materials. Further method development and validation are recommended for the analysis of di- and trifluorinated phenylacetic acid isomers to meet specific analytical requirements.
References
Application Notes and Protocols for the Derivatization of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a synthetic organic compound with potential applications in bioassays due to its structural motifs, which are often associated with biological activity. The presence of a nitro group, a trifluoromethyl group, and a phenylacetic acid core suggests that its derivatives could exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the biological activities of the resulting derivatives.
Derivatization Strategies
The carboxylic acid group of this compound is the primary site for derivatization, most commonly through the formation of amides and esters. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and ability to interact with biological targets, thereby modulating its bioactivity.
I. Amide Synthesis via EDC/HOBt Coupling
A common and efficient method for forming amides from carboxylic acids is through the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt).
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and HOBt.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
II. Ester Synthesis via Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: General Procedure for Ester Synthesis
-
Mixing: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by column chromatography on silica gel if necessary.
Bioassay Protocols
The following are detailed protocols for screening the synthesized derivatives for antimicrobial, anticancer, and anti-inflammatory activities.
I. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in Dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial/Fungal Inoculum:
-
For bacteria, culture the strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity to a 0.5 McFarland standard.
-
For fungi, culture in RPMI-1640 medium. Adjust the turbidity accordingly.
-
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Example MIC Values for Structurally Related Compounds
| Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Amide A | 16 | 32 | 64 |
| Amide B | 8 | 16 | 32 |
| Ester C | 64 | >128 | 128 |
| Ester D | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
II. Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Data Presentation: Example IC50 Values for Structurally Related Compounds
The following table shows hypothetical IC50 values for derivatives, based on published data for other trifluoromethyl-containing anticancer compounds.
| Derivative | MCF-7 (IC50, µM) | PC-3 (IC50, µM) |
| Amide A | 12.5 | 25.8 |
| Amide B | 5.2 | 10.1 |
| Ester C | 45.3 | 80.7 |
| Ester D | 22.9 | 48.2 |
| Doxorubicin | 0.8 | 1.2 |
III. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10, 30, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
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Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: Example Anti-inflammatory Activity Data
The table below illustrates how to present the percentage of edema inhibition.
| Treatment (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
| Vehicle Control | 0% | 0% | 0% | 0% |
| Indomethacin (10 mg/kg) | 35% | 45% | 55% | 60% |
| Derivative A (30 mg/kg) | 20% | 30% | 40% | 48% |
| Derivative B (30 mg/kg) | 25% | 38% | 50% | 55% |
Visualizations
Experimental Workflow
Caption: General workflow for derivatization and bioassays.
Potential Signaling Pathway: NF-κB in Inflammation
Many anti-inflammatory compounds act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Potential Mechanism: Apoptosis in Cancer Cells
Anticancer agents often induce apoptosis (programmed cell death) in cancer cells.
Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 2-Nitro-4-(trifluoromethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 2-Nitro-4-(trifluoromethyl)phenylacetic acid as a potential anti-inflammatory agent. The following sections detail the rationale, experimental design, and protocols for a tiered screening approach, from initial in vitro assays to more complex cell-based and in vivo models.
Introduction
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, necessitates the discovery of novel anti-inflammatory therapeutics with improved efficacy and safety profiles. Phenylacetic acid derivatives have shown promise as scaffolds for the development of new anti-inflammatory drugs. The subject of these notes, this compound, possesses structural features—a nitro group and a trifluoromethyl group—that can modulate its physicochemical and pharmacological properties, making it a compound of interest for anti-inflammatory drug discovery.
These protocols outline a systematic approach to evaluate its potential anti-inflammatory activity, focusing on key mechanisms of inflammation such as protein denaturation, and the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
In Vitro Anti-Inflammatory Screening
In vitro assays are crucial for the initial, high-throughput screening of novel compounds in a cost-effective manner.[1]
Inhibition of Protein Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins.[1] This assay utilizes heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation in inflammatory conditions.[1][2][3] The ability of a compound to prevent this denaturation is an indicator of its potential anti-inflammatory activity.[1]
Protocol:
-
Prepare a 1% w/v aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of this compound and a reference standard (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference standard to achieve final concentrations ranging from 10 to 500 µg/mL.
-
In labeled test tubes, mix 2.8 mL of the 1% BSA solution with 0.2 mL of the respective test or standard solutions.
-
A control group should be prepared by mixing 2.8 mL of 1% BSA solution with 0.2 mL of the vehicle (solvent).
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 10 minutes.
-
After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) |
| This compound | 10 | Hypothetical Data |
| 50 | Hypothetical Data | |
| 100 | Hypothetical Data | |
| 250 | Hypothetical Data | |
| 500 | Hypothetical Data | |
| Diclofenac Sodium (Reference) | 100 | Hypothetical Data |
Cell-Based Assays: Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: During inflammation, macrophages are activated by stimuli such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[4][5] This assay measures the ability of the test compound to inhibit NO production in LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7).[4][6]
Protocol:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., Dexamethasone) for 1 hour.
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Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[6] A control group should be treated with the vehicle and LPS, and a blank group with the vehicle only.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[6]
-
To 50 µL of supernatant, add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) | IC50 (µM) |
| This compound | 1 | Hypothetical Data | Hypothetical Data |
| 10 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| Dexamethasone (Reference) | 10 | Hypothetical Data | Hypothetical Data |
In Vivo Anti-Inflammatory Model
In vivo models are essential for evaluating the efficacy of a compound in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a well-established and widely used assay to assess the anti-inflammatory activity of novel compounds.[7] Carrageenan injection into the rat paw induces a biphasic acute inflammatory response.[7]
Protocol:
-
Use Wistar albino rats (150-200g), divided into groups (n=6).
-
Administer this compound orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg).
-
The control group receives the vehicle, and the reference group receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point compared to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | Hypothetical Data | 0% |
| This compound | 10 | Hypothetical Data | Hypothetical Data |
| 20 | Hypothetical Data | Hypothetical Data | |
| 40 | Hypothetical Data | Hypothetical Data | |
| Indomethacin (Reference) | 10 | Hypothetical Data | Hypothetical Data |
Visualizations
Experimental Workflow
Caption: General experimental workflow for anti-inflammatory drug discovery.
NF-κB Signaling Pathway in Inflammation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently described method is a multi-step synthesis starting from 4-(trifluoromethyl)toluene. The general sequence involves:
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Nitration: Introduction of a nitro group to the aromatic ring of 4-(trifluoromethyl)toluene to form 2-nitro-4-(trifluoromethyl)toluene.
-
Halogenation: Conversion of the methyl group to a bromomethyl or chloromethyl group to yield 2-nitro-4-(trifluoromethyl)benzyl halide.
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Cyanation: Displacement of the halide with a cyanide group to form 2-nitro-4-(trifluoromethyl)benzyl cyanide.
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Hydrolysis: Conversion of the nitrile group to a carboxylic acid to yield the final product, this compound.
An alternative route involves the reaction of a 2-nitro-4-(trifluoromethyl)halobenzene with a malonic ester derivative, followed by hydrolysis and decarboxylation.[1][2]
Q2: What are the critical factors affecting the overall yield of the synthesis?
A2: Several factors can significantly impact the overall yield:
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Purity of starting materials: Impurities in the initial reagents can lead to side reactions and lower yields.
-
Reaction conditions: Strict control of temperature, reaction time, and reagent stoichiometry at each step is crucial.
-
Isomer formation: During the nitration step, the formation of undesired isomers can reduce the yield of the target intermediate.
-
Efficiency of purification: Product loss during workup and purification steps, such as extraction and recrystallization, can lower the final yield.
Q3: What are the expected melting point and appearance of this compound?
A3: Pure this compound is typically a solid with a melting point in the range of 144-146°C.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 4-(trifluoromethyl)toluene
| Possible Cause | Suggested Solution | Underlying Principle |
| Formation of undesired isomers (e.g., 3-nitro-4-(trifluoromethyl)toluene) | Optimize the reaction temperature. The trifluoromethyl group is a meta-director, while the methyl group is an ortho, para-director. Careful temperature control can favor the desired ortho-nitration to the methyl group. A common issue is the formation of the 3-nitro isomer.[1] | The directing effects of substituents on the aromatic ring are temperature-dependent. Lower temperatures generally increase selectivity. |
| Incomplete reaction | Ensure the use of a potent nitrating mixture, such as a mixture of concentrated nitric acid and sulfuric acid. Monitor the reaction progress using TLC or GC to ensure completion. | The nitronium ion (NO₂⁺), the active electrophile, is generated in situ. The concentration of the nitronium ion and the reaction time are critical for complete conversion. |
| Over-nitration (dinitration) | Use stoichiometric amounts of nitric acid and control the reaction time and temperature carefully. Adding the nitrating agent dropwise at a low temperature can help prevent over-reaction. | The initial nitration product is less reactive than the starting material, but harsh conditions can lead to the introduction of a second nitro group. |
Problem 2: Low Yield in the Cyanation Step
| Possible Cause | Suggested Solution | Underlying Principle |
| Incomplete conversion of the benzyl halide | Use a suitable cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMF or DMSO. The use of a phase-transfer catalyst can also improve the reaction rate. Some methods suggest the use of palladium catalysts for cyanation of aryl halides.[3][4] | The cyanation of benzyl halides is a nucleophilic substitution reaction (Sₙ2). The reaction rate is influenced by the solvent, temperature, and the nature of the leaving group. |
| Side reactions | Ensure anhydrous conditions, as water can react with the cyanide source and the benzyl halide. The use of highly toxic cyanides requires careful handling and appropriate safety measures.[2] | Benzyl halides can undergo elimination reactions in the presence of a strong base, leading to the formation of stilbene derivatives. |
Problem 3: Incomplete Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzyl Cyanide
| Possible Cause | Suggested Solution | Underlying Principle |
| Slow reaction rate | The hydrolysis can be performed under either acidic or basic conditions. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is commonly used with heating. For basic hydrolysis, an aqueous solution of a strong base like sodium hydroxide is used, followed by acidification. | The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. The reaction is often slow and requires heating to go to completion. |
| Formation of byproducts | Careful control of the reaction temperature and duration is necessary to avoid decomposition of the starting material or product, especially under strong acidic or basic conditions at high temperatures. | The nitro and trifluoromethyl groups can be sensitive to harsh reaction conditions. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 2-Nitro-4-substituted Phenylacetic Acids
| Step | Reactants | Reagents and Conditions | Reported Yield | Reference |
| Overall | 4-substituted halobenzene | 1. Conc. HNO₃, Conc. H₂SO₄; 2. Ethyl cyanoacetate, base; 3. Conc. HCl; 4. Strong acid or base hydrolysis | 40-70% | [2] |
| Nitration | 4-bromotoluene | Conc. HNO₃, Conc. H₂SO₄ | 70% (of 2-nitro-4-bromotoluene) | [1] |
| Hydrolysis | 2-nitro-4-bromobenzyl cyanide | Strong acid or base | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl Cyanide
This protocol is adapted from a general procedure for the synthesis of 2-nitro-4-substituted benzyl cyanides.[2]
-
Nitration of 4-(trifluoromethyl)toluene:
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5°C.
-
Slowly add 4-(trifluoromethyl)toluene to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-nitro-4-(trifluoromethyl)toluene.
-
-
Bromination of 2-Nitro-4-(trifluoromethyl)toluene:
-
Dissolve the crude 2-nitro-4-(trifluoromethyl)toluene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.
-
Dry the organic layer and remove the solvent to yield crude 2-nitro-4-(trifluoromethyl)benzyl bromide.
-
-
Cyanation of 2-Nitro-4-(trifluoromethyl)benzyl Bromide:
-
Dissolve the crude benzyl bromide in a polar aprotic solvent (e.g., DMF).
-
Add sodium cyanide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain crude 2-nitro-4-(trifluoromethyl)benzyl cyanide.
-
Protocol 2: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzyl Cyanide to this compound
This protocol is a general procedure for nitrile hydrolysis.[1]
-
Acidic Hydrolysis:
-
To the crude 2-nitro-4-(trifluoromethyl)benzyl cyanide, add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it onto ice.
-
The product will precipitate out of the solution.
-
Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Nitro-4-(trifluoromethyl)phenylacetic Acid
Welcome to the technical support center for the purification of crude 2-Nitro-4-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, the most probable impurities include:
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Unreacted Starting Materials: Such as 4-(trifluoromethyl)phenylacetic acid.
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Nitration Byproducts: Isomers formed during the nitration step, for example, 3-Nitro-4-(trifluoromethyl)phenylacetic acid.
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Synthetic Intermediates: Incomplete hydrolysis of precursors like 2-Nitro-4-(trifluoromethyl)benzyl cyanide.
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Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as residual acids or bases.
Q2: What is the recommended initial purification strategy for this compound?
A2: An acid-base extraction is a highly effective initial purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the purified this compound.
Q3: Which recrystallization solvents are effective for this compound?
A3: For nitroaromatic compounds, alcoholic solvents are often a good starting point. A mixed solvent system can also be effective. A common approach is to dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal formation.
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. |
| Toluene/Hexane | Toluene can be a good solvent for aromatic compounds, while hexane acts as an anti-solvent. |
| Ethyl Acetate/Heptane | A moderately polar solvent paired with a non-polar anti-solvent. |
Q4: Can column chromatography be used for purification?
A4: Yes, column chromatography can be an effective purification method, particularly for removing closely related isomers. However, it's important to be aware that nitroaromatic compounds can sometimes be unstable on silica gel. It is advisable to perform a quick stability test on a small scale using TLC. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve peak shape.
Troubleshooting Guides
Problem 1: Low recovery after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction into the aqueous basic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Use a pH meter or pH paper to verify. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Use a pH meter or pH paper to verify. Chilling the solution in an ice bath can also increase the yield of the precipitate. |
| Product is partially soluble in the aqueous acidic solution. | After acidification and filtration, extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
Problem 2: The product "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound or its impurities. | Use a lower-boiling point solvent system. |
| The solution is too concentrated. | Add a small amount of the "good" solvent to the hot solution to reduce the concentration, and then allow it to cool more slowly. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| High level of impurities. | Perform an initial purification step, such as an acid-base extraction, before attempting recrystallization. |
Problem 3: Persistent impurities are observed by HPLC after purification.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of an impurity with the product. | Try a different recrystallization solvent system. Sometimes a change in solvent polarity can exclude the impurity from the crystal lattice. |
| Impurity has a very similar polarity to the product, leading to co-elution in chromatography. | Optimize the HPLC method by changing the mobile phase composition, gradient, or using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). |
| The impurity is a regioisomer. | Preparative HPLC or careful fractional crystallization may be necessary to separate isomers. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Combine all the aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Slowly add concentrated hydrochloric acid (HCl) to the aqueous solution while stirring until the pH is approximately 2-3.
-
The purified product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable "good" solvent (e.g., hot ethanol).
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.
-
Slowly add a "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Data Presentation
Table 1: Purity of this compound After Different Purification Steps (Representative Data)
| Purification Step | Purity (by HPLC Area %) | Yield (%) |
| Crude Product | 85.2 | - |
| After Acid-Base Extraction | 97.5 | 90 |
| After Recrystallization | >99.0 | 85 (from extracted material) |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision-making flowchart for troubleshooting persistent impurities.
Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Explanation | Suggested Solution |
| Suboptimal Reaction Temperature | The temperature for the nitration of the starting material, such as 4-(trifluoromethyl)phenylacetonitrile, is critical. Low temperatures can lead to a slow and incomplete reaction, while high temperatures can promote the formation of side products and degradation.[1] | Maintain strict temperature control throughout the reaction. For a mixed acid (H₂SO₄/HNO₃) nitration, the temperature should typically be maintained between 10-20°C.[1] |
| Impure Starting Materials | The purity of the starting materials, for instance, 4-(trifluoromethyl)benzyl cyanide, significantly impacts the yield and the formation of byproducts. Impurities can lead to the formation of oily residues and a lower yield of the desired product.[1] | Use highly pure starting materials. If the purity is uncertain, it is advisable to purify the starting material by distillation or another appropriate method before use. |
| Incorrect Ratio of Nitrating Agents | The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in the nitration step. An incorrect ratio can lead to an incomplete reaction or an increase in side reactions.[1] | Carefully follow the recommended molar ratios of the reagents as specified in the experimental protocol. |
| Incomplete Hydrolysis | The hydrolysis of the nitrile group to a carboxylic acid is a key step. Incomplete hydrolysis will result in a lower yield of the final product. This can be due to insufficient reaction time, temperature, or concentration of the acid or base catalyst. | Ensure adequate reaction time and temperature for the hydrolysis step as per the established protocol. The choice of a strong acid or base is crucial for driving the reaction to completion.[2] |
Problem 2: Formation of Significant Amounts of Isomeric Impurities
| Possible Cause | Explanation | Suggested Solution |
| Standard Mixed Acid Conditions | The nitration of an activated benzene ring can lead to the formation of a mixture of ortho and para isomers. In the case of 4-(trifluoromethyl)phenylacetic acid precursors, nitration will primarily yield the desired 2-nitro isomer and the 3-nitro isomer. | While difficult to avoid completely with standard nitrating agents, optimizing the reaction temperature and the rate of addition of the nitrating agent can influence the isomer ratio. Purification by recrystallization or chromatography is often necessary to separate the desired isomer. |
| Reaction Temperature Too High | Higher reaction temperatures can sometimes favor the formation of undesired isomers. | Maintain the reaction temperature in the recommended range to maximize the selectivity for the desired 2-nitro isomer.[1] |
Problem 3: Presence of Oily Residue in the Product
| Possible Cause | Explanation | Suggested Solution |
| Impure Starting Material | As mentioned, impurities in the starting material can lead to the formation of oily byproducts.[1] | Purify the starting materials before use. |
| Polymerization or Degradation | Elevated temperatures can cause polymerization or degradation of the starting material or the product, resulting in the formation of tars and oils.[1] | Strictly adhere to the recommended temperature ranges for the reaction and quenching process. |
| Incomplete Hydrolysis of Nitrile Intermediate | If the synthesis proceeds through a nitrile intermediate, incomplete hydrolysis can leave unreacted nitrile, which may appear as an oily impurity. | Ensure the hydrolysis step goes to completion by using appropriate conditions (e.g., strong acid or base, sufficient heating time).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
The most common side reactions include the formation of the undesired 3-nitro isomer during the nitration step, incomplete hydrolysis of the nitrile precursor (if used), and potential hydrolysis of the trifluoromethyl group under harsh basic conditions. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are not carefully controlled.
Q2: How can I minimize the formation of the 3-nitro isomer?
While complete elimination of the 3-nitro isomer is challenging, its formation can be minimized by carefully controlling the reaction temperature during nitration, typically keeping it low (e.g., 10-20°C), and by the slow, controlled addition of the nitrating agent.[1] Subsequent purification steps will be necessary to remove the remaining isomeric impurity.
Q3: My final product has a low melting point and appears impure. What are the likely contaminants?
A low melting point suggests the presence of impurities. The most likely contaminants are the isomeric 3-Nitro-4-(trifluoromethyl)phenylacetic acid, unreacted starting material, or byproducts from side reactions such as the corresponding benzaldehyde or benzyl alcohol derivatives if hydrolysis of a benzyl chloride precursor is incomplete.[3]
Q4: What are the recommended purification methods for this compound?
Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems can be determined through small-scale solubility tests. Column chromatography can also be employed for more challenging separations of isomers or removal of persistent impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. The nitration step involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid) and is highly exothermic. This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction temperature must be carefully monitored and controlled to prevent runaway reactions. The nitro-organic products can be thermally unstable and should be handled with care, avoiding excessive heat.[1]
Experimental Protocols
1. Nitration of 4-(Trifluoromethyl)benzyl Cyanide (Illustrative Protocol)
This protocol is a general illustration and should be adapted and optimized based on laboratory conditions and safety assessments.
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 2.5 equivalents) to 0-5°C in an ice-salt bath.
-
Slowly add concentrated nitric acid (e.g., 1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.
-
Once the nitrating mixture is prepared and cooled, add 4-(trifluoromethyl)benzyl cyanide (1 equivalent) dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15°C.[1]
-
After the addition is complete, allow the mixture to stir at 10-15°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry the crude product. This crude product will be a mixture of 2-nitro and 3-nitro isomers.
2. Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzyl Cyanide (Illustrative Protocol)
-
To a round-bottom flask containing the crude 2-Nitro-4-(trifluoromethyl)benzyl cyanide, add a solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 10 M sodium hydroxide).[2]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene, ethanol/water mixture).
Visualizations
References
Technical Support Center: Optimizing Nitro Group Reduction
Welcome to the technical support center for nitro group reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing a nitro group to an amine?
A1: The two most prevalent methods for the reduction of nitro groups are catalytic hydrogenation and the use of metals in an acidic medium.[1][2] Catalytic hydrogenation typically employs catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel with hydrogen gas or a hydrogen donor.[3][4][5][6] Metal/acid reductions often use metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).[3][4][5]
Q2: How do I choose between catalytic hydrogenation and a metal/acid reduction?
A2: The choice depends on several factors, including the substrate's functional group tolerance, desired reaction conditions (pH), and considerations for workup and cost.[1] Catalytic hydrogenation is often preferred for its clean reaction profile, with water being the primary byproduct.[1] It can also be performed under neutral pH, which is advantageous for acid-sensitive substrates.[3] However, it may also reduce other functional groups like alkenes, alkynes, and some protecting groups.[7] Metal/acid reductions are generally robust and cost-effective but require acidic conditions and result in metal salt byproducts that necessitate a more involved workup.[1]
Q3: My starting material has other reducible functional groups. How can I selectively reduce the nitro group?
A3: Chemoselectivity is a critical consideration in nitro group reductions. The choice of reducing agent is paramount. For instance, reagents like iron in acidic conditions (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) often show good selectivity for the nitro group in the presence of other reducible functionalities like ketones, esters, and aryl halides.[4][7][8] Catalytic hydrogenation with certain catalysts, like Raney Nickel, can sometimes be used to avoid dehalogenation of aryl halides.[4][5]
Q4: What are common intermediates and byproducts in nitro group reductions, and how can I minimize them?
A4: The reduction of a nitro group proceeds through several intermediates, including nitroso (R-N=O) and hydroxylamine (R-NHOH) species.[5][9] Incomplete reactions can lead to the accumulation of these intermediates.[10] Other potential byproducts include azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which can arise from the condensation of intermediates.[4] To minimize these, ensure you use a sufficient excess of the reducing agent, maintain proper temperature control to avoid localized overheating, and monitor the reaction to completion.[11]
Q5: What are the key safety precautions to consider during a nitro group reduction?
A5: Nitro group reductions can be highly exothermic, so proper temperature control is crucial to prevent runaway reactions.[12] When using catalytic hydrogenation with hydrogen gas, be aware of the flammability of hydrogen.[1] Some catalysts, like Raney Nickel, can be pyrophoric and require careful handling under an inert atmosphere.[13] Metal/acid reductions involve corrosive acids.[1] Always conduct a thorough risk assessment before starting any reaction.[14]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times.
-
Formation of intermediate products like nitroso or hydroxylamine derivatives is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst/Reagent | For catalytic hydrogenation, use a fresh batch of catalyst or increase the catalyst loading.[11][13] For metal/acid reductions, ensure the metal is finely powdered and activated if necessary.[11] Use fresh, high-quality reagents, as some can decompose upon storage.[11] |
| Poor Solubility | The starting material must be soluble in the reaction solvent.[11] Consider using a co-solvent system (e.g., EtOH/water, THF/water) or a different solvent that provides better solubility.[15] Protic co-solvents can often aid hydrogenation reactions.[11][15] |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation using H₂ gas, the pressure may be too low. While many reactions proceed at atmospheric pressure, some substrates require higher pressures.[13][15] |
| Inadequate Agitation | In heterogeneous reactions (e.g., with Pd/C or metal powders), efficient stirring is critical to ensure good mass transfer. Increase the stirring rate.[13] |
| Low Reaction Temperature | While many reductions occur at room temperature, some substrates require heating to overcome the activation energy barrier.[11][13] Cautiously increase the temperature while monitoring for side product formation. |
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
Significant formation of colored impurities, such as azoxy or azo compounds.
-
Isolation of hydroxylamine or nitroso intermediates as major products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates.[11] |
| Localized Overheating | Exothermic reactions can lead to localized high temperatures, promoting the formation of condensation byproducts.[11] Ensure efficient stirring and consider portion-wise addition of the reducing agent or external cooling. |
| Inappropriate Reagent Choice | For aromatic nitro compounds, using LiAlH₄ can lead to the formation of azo products instead of the desired amine.[4] Select a reagent known to be effective for your specific substrate class. |
| Reaction pH | The pH of the reaction medium can influence the product distribution. For some substrates, buffered conditions or a specific pH range may be necessary to favor amine formation. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The final product is contaminated with metal salts from a metal/acid reduction.
-
The product is difficult to separate from the catalyst.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Residual Metal Salts | After a metal/acid reduction, a basic workup is typically required to precipitate metal hydroxides, which can then be filtered off.[16] For example, adding a saturated aqueous solution of NaHCO₃ or NaOH until the solution is basic.[11] |
| Catalyst Removal | For heterogeneous catalysts like Pd/C, filtration through a pad of Celite is a standard method for removal.[1] Ensure the Celite pad is well-packed to prevent fine catalyst particles from passing through. |
| Emulsion Formation during Workup | During the extraction process, emulsions can form, making layer separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Nitrobenzene using Pd/C
Materials:
-
Nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a reaction flask, dissolve nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aniline.[1]
Protocol 2: Reduction of a Nitroarene using Iron and Ammonium Chloride
Materials:
-
Nitroarene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.
-
Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous initially.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Remove the organic solvent from the filtrate under reduced pressure to yield the crude amine.[7]
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | H₂ (1 atm or higher), solvent (EtOH, EtOAc, THF), RT to moderate heat | Clean (water is the main byproduct), high yields, neutral pH possible.[1][4] | Can reduce other functional groups (alkenes, alkynes), catalyst can be expensive, potential for dehalogenation.[4][7] |
| Fe/HCl or Fe/AcOH | Acidic aqueous solution, heat | Inexpensive, robust, good for aromatic nitro compounds.[4][5] | Requires acidic conditions, generates significant metal waste, workup can be cumbersome.[1] |
| SnCl₂·2H₂O | HCl, EtOH, heat | Mild, good for selective reduction in the presence of other functional groups.[4] | Stoichiometric amounts of tin salts are produced, requiring careful removal. |
| Zn/AcOH or Zn/NH₄Cl | Acidic or neutral conditions, RT to heat | Mild conditions, can be selective.[4][5] | Generates zinc salts as byproducts. |
| NaBH₄/Catalyst | e.g., Ni(OAc)₂, FeCl₂, Pd/C | Milder than NaBH₄ alone, can be chemoselective.[7][17] | Requires careful control of conditions to avoid reduction of other groups. |
Visualizations
Caption: General experimental workflow for nitro group reduction.
Caption: Troubleshooting workflow for incomplete nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Scaling Up the Production of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the production of 2-Nitro-4-(trifluoromethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the production of this compound?
A1: The most prevalent synthetic route involves a three-step process:
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Nitration: The nitration of 4-(trifluoromethyl)toluene to yield 2-Nitro-4-(trifluoromethyl)toluene.
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Cyanation: The conversion of the resulting nitro-toluene derivative to 2-Nitro-4-(trifluoromethyl)benzyl cyanide.
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Hydrolysis: The hydrolysis of the benzyl cyanide intermediate to the final product, this compound.[1]
Q2: What are the critical safety precautions to consider during the nitration step?
A2: Nitration reactions are highly exothermic and require strict safety protocols. Key precautions include:
-
Utilizing a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Careful control of the reaction temperature using an ice bath or a cryostat to prevent runaway reactions.
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Slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the substrate.
-
Quenching the reaction by slowly adding the reaction mixture to ice water.
Q3: What are the common impurities that can form during the synthesis?
A3: Potential impurities include:
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Isomeric byproducts: Formation of other constitutional isomers during the nitration step.
-
Over-nitration: Dinitro or trinitro derivatives of the starting material.
-
Unreacted starting materials and intermediates: Incomplete conversion at any of the synthetic steps.
-
Hydrolysis byproducts: Partial hydrolysis of the nitrile group to an amide during the final step.
Q4: How can the progress of the reactions be monitored?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): For rapid qualitative assessment of the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the concentration of reactants, intermediates, and products.
-
Gas Chromatography (GC): Useful for monitoring the volatile components, particularly in the nitration step.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to promote mixing of the biphasic system.- Gradually increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.- Verify the concentration and quality of the nitric and sulfuric acids. |
| Suboptimal Temperature | - Maintain the reaction temperature within the optimal range (typically 0-10 °C for nitration) to balance reaction rate and selectivity. Temperatures that are too low may slow the reaction, while higher temperatures can lead to side reactions. |
| Incorrect Reagent Stoichiometry | - Carefully control the molar ratio of the nitrating agent to the starting material. An excess of the nitrating agent may be required to drive the reaction to completion, but a large excess can lead to over-nitration. |
Problem 2: Formation of Multiple Isomers during Nitration
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Elevated temperatures can reduce the regioselectivity of the nitration. Strict temperature control is crucial. |
| Inappropriate Nitrating Agent | - The choice of nitrating agent can influence isomer distribution. For highly activated or deactivated rings, alternative nitrating agents might offer better selectivity. |
Problem 3: Difficulties in the Hydrolysis of the Benzyl Cyanide
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | - Increase the reaction time and/or temperature.[1] - Ensure a sufficient excess of the acid or base catalyst is used.[1] - The use of a co-solvent might be necessary to improve the solubility of the starting material. |
| Formation of Amide Impurity | - This is a common byproduct of partial hydrolysis. To minimize its formation, ensure the reaction goes to completion. If significant amounts of the amide are formed, it may need to be separated during the purification step. |
| Decomposition of the Product | - Harsh hydrolysis conditions (very high temperatures or extreme pH) can lead to product degradation. Use the mildest conditions that still provide a reasonable reaction rate. |
Data Presentation
Table 1: Summary of Reaction Conditions and Reported Yields for Similar Syntheses
| Reaction Step | Starting Material | Reagents and Conditions | Reported Yield | Reference |
| Nitration | 4-substituted halobenzene | Concentrated HNO₃, Concentrated H₂SO₄, polar solvent | 40-70% (overall) | [1] |
| Substitution | 2-X-5-substituted nitrobenzene | Malonic methyl ester nitrile or ethyl cyanoacetate, alkaline condition | - | [1] |
| Hydrolysis | 2-nitro-4-substituted benzyl cyanide | Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH) aqueous solution | 91.4% | [1] |
Note: The yields reported are for a range of 2-nitro-4-substituted phenylacetic acids and may vary for the specific synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)toluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-(trifluoromethyl)toluene and a suitable polar solvent.
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)toluene, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzyl Cyanide
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-Nitro-4-(trifluoromethyl)toluene in a suitable solvent.
-
Cyanation: Add a source of cyanide (e.g., sodium cyanide or potassium cyanide) and a phase-transfer catalyst if necessary. The specific conditions for this step can vary and may require optimization. A common method for similar compounds involves the reaction with a cyanoacetate followed by decarboxylation.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up and Purification: After completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography.
Step 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-Nitro-4-(trifluoromethyl)benzyl cyanide.
-
Hydrolysis: Add a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide).[1]
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.[1]
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. The product will precipitate and can be collected by filtration.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or an ethanol/water mixture) to yield the pure this compound.[1]
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for identifying the source of low yield or impurities.
References
Technical Support Center: Resolving Impurities in 2-Nitro-4-(trifluoromethyl)phenylacetic Acid Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)phenylacetic acid. The information is designed to help resolve common purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in your sample can originate from the synthetic route or degradation of the final product. Based on common synthetic methods, potential impurities include:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 4-chloro- or 4-bromo-benzotrifluoride.
-
Intermediates: For example, 2-Nitro-4-(trifluoromethyl)benzyl cyanide, if the synthesis involves a cyanation and hydrolysis sequence.[1]
-
Isomeric Impurities: Positional isomers formed during the nitration of 4-(trifluoromethyl)phenylacetic acid or its precursors. The primary isomer of concern would be 3-Nitro-4-(trifluoromethyl)phenylacetic acid.
-
Byproducts of Side Reactions: Compounds arising from incomplete reactions or side reactions specific to the synthetic pathway employed.
-
-
Degradation Products:
-
Hydrolysis Products: While the trifluoromethyl group is generally stable, under harsh basic conditions, it could potentially hydrolyze to a carboxylic acid group.[2] More commonly, other labile functional groups, if present, would be more susceptible to hydrolysis.
-
Decarboxylation Products: Under thermal stress, the phenylacetic acid moiety could potentially undergo decarboxylation to yield 1-methyl-2-nitro-4-(trifluoromethyl)benzene.
-
Reduction Products: The nitro group is susceptible to reduction, which could lead to the formation of 2-Amino-4-(trifluoromethyl)phenylacetic acid, especially if reducing agents are present or under certain catalytic conditions.
-
Photodegradation Products: Aromatic nitro compounds can be susceptible to photodegradation.[3]
-
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown impurity requires a systematic approach. Here are the recommended steps:
-
Review the Synthesis: Carefully examine the synthetic route used to prepare the this compound. This will help you predict the most likely process-related impurities.
-
Conduct a Forced Degradation Study: Subjecting a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Comparing the retention time of the unknown peak with those generated in the forced degradation study can provide clues to its identity.
-
Mass Spectrometry (MS) Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can be used to propose a molecular formula and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information for definitive identification.
-
Reference Standard Comparison: If a reference standard for a suspected impurity is available, co-injection in your HPLC system can confirm its identity.
Q3: My sample of this compound has a yellowish tint. Is this an indication of impurity?
A3: While this compound itself is expected to be a pale yellow solid, a more intense yellow or brownish color could indicate the presence of impurities. Nitroaromatic compounds are often colored, and the presence of certain byproducts or degradation products can intensify the color. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC, to determine if the color is associated with significant impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | 1. Incomplete reaction. 2. Formation of side products. 3. Inefficient work-up procedure. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. 3. Purify the crude product using column chromatography or recrystallization. |
| Multiple Peaks in HPLC Analysis | 1. Presence of isomeric impurities. 2. Sample degradation. 3. Contamination from solvents or reagents. | 1. Use a high-resolution HPLC column and optimize the mobile phase to achieve better separation of isomers. 2. Ensure proper storage of the sample (protected from light, at a suitable temperature). Prepare fresh solutions for analysis. 3. Run a blank injection of the solvent to check for contamination. Use high-purity solvents and reagents. |
| Difficulty in Purifying the Product by Recrystallization | 1. Inappropriate solvent system. 2. Presence of impurities that co-crystallize. 3. Oiling out of the product instead of crystallization. | 1. Perform a solvent screen to find a suitable solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for phenylacetic acids include toluene, ethyl acetate/heptane, and methanol/water.[4] 2. Consider a preliminary purification step, such as column chromatography, to remove impurities before recrystallization. 3. If the product oils out, try using a more non-polar solvent system, a slower cooling rate, or seeding the solution with a small crystal of the pure product. |
| Product Degradation During Storage | 1. Exposure to light. 2. High temperature. 3. Presence of moisture. 4. Incompatible storage container. | 1. Store the compound in an amber-colored vial or protect it from light. 2. Store at a cool and dry place. Refer to the supplier's recommendation for storage temperature. 3. Store in a desiccator to protect from moisture. 4. Use inert glass containers for storage. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is a general starting point and may require optimization for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile |
| Gradient | 0-5 min: 30% B 5-20 min: 30-80% B 20-25 min: 80% B 25-27 min: 80-30% B 27-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50). |
Column Chromatography for Purification
This is a general procedure for the purification of a moderately polar compound. The choice of solvent system should be optimized based on Thin Layer Chromatography (TLC) analysis.
| Parameter | Description |
| Stationary Phase | Silica gel (100-200 mesh) |
| Eluent (Mobile Phase) | A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% Ethyl Acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis to ensure good separation between the product and impurities. |
| Column Packing | Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure. |
| Sample Loading | Dissolve the crude product in a minimum amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. |
| Elution and Fraction Collection | Start the elution with the initial mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. |
| Product Isolation | Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. |
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[3][5]
| Stress Condition | Procedure |
| Acidic Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Heat at 60 °C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis. |
| Basic Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Keep at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for 24 hours. Analyze directly by HPLC. |
| Thermal Degradation | Heat the solid compound in an oven at 105 °C for 48 hours. Dissolve a sample in the HPLC mobile phase for analysis. |
| Photolytic Degradation | Expose the solid compound to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days). Dissolve a sample in the HPLC mobile phase for analysis. |
Visualizations
References
stability issues of 2-Nitro-4-(trifluoromethyl)phenylacetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Nitro-4-(trifluoromethyl)phenylacetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Light Exposure: Nitroaromatic compounds are often susceptible to photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.[3][4]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
-
Presence of Oxidizing or Reducing Agents: These agents can interact with the nitro group, leading to degradation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present:
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation at high temperatures, leading to the loss of the carboxylic acid group.[3][4]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.
-
Photoreactions: Aromatic nitro compounds can undergo complex photoreactions upon exposure to UV light, potentially leading to the formation of phenolic compounds or polymerization.[1][2]
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under extreme acidic or basic conditions, although this is typically a slow process.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
For short-term use, high-purity aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are generally recommended for preparing stock solutions. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature and prepare fresh solutions as needed.
Q4: How should I store solutions of this compound to ensure maximum stability?
To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound potency in bioassays.
| Possible Cause | Troubleshooting Steps |
| Degradation in solution | 1. Prepare fresh solutions: Prepare a new stock solution from solid material before each experiment. 2. Assess stability under experimental conditions: Perform a time-course experiment to monitor the concentration of the compound in your experimental media at relevant temperatures and pH values. Use an appropriate analytical method like HPLC-UV to quantify the compound. 3. Optimize storage: Ensure stock solutions are stored protected from light and at a low temperature. |
| Precipitation in media | 1. Check solubility: Determine the solubility of the compound in your experimental buffer or media. 2. Adjust solvent concentration: If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the assay is low enough to prevent precipitation. 3. Visual inspection: Visually inspect the solution for any signs of precipitation before use. |
Issue 2: Appearance of unexpected peaks in HPLC chromatograms during analysis.
| Possible Cause | Troubleshooting Steps |
| Compound degradation | 1. Identify degradation products: If possible, use LC-MS to identify the mass of the unknown peaks to hypothesize their structures. 2. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help confirm if the unexpected peaks are related to the parent compound. |
| Contamination | 1. Analyze a blank: Inject the solvent used to dissolve the sample to check for contamination from the solvent or the HPLC system. 2. Clean the HPLC system: Flush the system with appropriate cleaning solvents to remove any potential contaminants. |
| Interaction with mobile phase | 1. Evaluate mobile phase stability: Some compounds may be unstable in certain mobile phase compositions or pH.[5] 2. Adjust mobile phase: Try a different mobile phase composition or adjust the pH to improve stability during the chromatographic run. |
Data Presentation
When conducting stability studies, it is crucial to present quantitative data in a clear and organized manner. Below are example tables for presenting stability data.
Table 1: Stability of this compound in Solution at Different Temperatures.
| Time (hours) | Concentration at 4°C (% of initial) | Concentration at 25°C (% of initial) | Concentration at 40°C (% of initial) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 98.5 | 95.2 |
| 48 | 99.5 | 96.8 | 90.1 |
| 72 | 99.2 | 94.7 | 85.3 |
Table 2: Photostability of this compound in Solution.
| Time (hours) | Concentration - Protected from Light (% of initial) | Concentration - Exposed to Light (% of initial) |
| 0 | 100.0 | 100.0 |
| 6 | 99.9 | 92.3 |
| 12 | 99.7 | 85.1 |
| 24 | 99.5 | 78.6 |
Experimental Protocols
Protocol: Solution Stability Assessment using High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the stability of this compound in a given solvent under specified storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
Light-protected (amber) and clear vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple amber and clear vials.
-
-
Storage Conditions:
-
Place the vials under different storage conditions to be tested (e.g., 4°C protected from light, 25°C protected from light, 25°C exposed to light).
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the sample from each storage condition onto the HPLC system.
-
Use a validated HPLC method to separate and quantify the parent compound. A typical starting method for nitroaromatic compounds could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), using UV detection at an appropriate wavelength (e.g., 254 nm).[6]
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Visualizations
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Technical Support Center: Managing Exothermic Reactions During Nitration of Trifluoromethyl Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of nitrating trifluoromethyl-substituted aromatic compounds. The trifluoromethyl group's strong electron-withdrawing nature deactivates the aromatic ring, often necessitating forcing conditions which can increase the risk of thermal runaway. This guide provides troubleshooting information, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of trifluoromethyl compounds particularly hazardous?
A1: The nitration of aromatic compounds is a highly exothermic process.[1][2] The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[3] Consequently, more forcing reaction conditions (e.g., higher temperatures or stronger acidic media) are often required, which increases the potential for rapid heat generation. If the rate of heat generation exceeds the heat removal capacity of the system, a dangerous, self-accelerating runaway reaction can occur, potentially leading to an explosion.[4][5]
Q2: What is a runaway reaction and what are its primary causes in this context?
A2: A runaway reaction is an uncontrolled thermal event where the reaction rate increases exponentially with temperature, leading to a rapid rise in both temperature and pressure.[4] The primary causes during the nitration of trifluoromethyl compounds include:
-
Rapid Addition of Reagents: Adding the nitrating agent (typically a mixture of nitric and sulfuric acids) too quickly can generate heat faster than it can be dissipated.[4]
-
Inadequate Cooling: Insufficient cooling capacity of the reaction vessel is a major contributor to loss of thermal control.[4][6]
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction.[4]
-
Accumulation of Unreacted Reagents: If the reaction is run at too low a temperature, the nitrating agent can accumulate. A subsequent small increase in temperature can then cause all the accumulated reagent to react at once, leading to a dangerous exotherm.
Q3: What are the advantages of using continuous flow reactors for these types of reactions?
A3: Continuous flow reactors, particularly microreactors, offer significant safety and efficiency advantages for managing highly exothermic reactions like nitration.[7][8] Their high surface-area-to-volume ratio allows for extremely efficient heat removal, preventing the formation of hot spots and maintaining precise temperature control.[9][10] This enhanced control minimizes the risk of runaway reactions and can also improve reaction selectivity and yield.[2][10] Studies on the nitration of trifluoromethylbenzene in microreactors have demonstrated a significant reduction in reaction time from hours to seconds compared to batch reactors.
Q4: How does the concentration of sulfuric acid in the mixed acid affect the reaction?
A4: Sulfuric acid plays a crucial dual role: it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it serves as a medium for the reaction.[11][12] The concentration of sulfuric acid strongly influences the reaction rate.[13] Within a certain range, a higher concentration of sulfuric acid increases the concentration of the nitronium ion, thereby accelerating the nitration rate.[13][14] However, this also increases the exothermicity and potential hazard. Contamination of the final product with concentrated sulfuric acid can also significantly lower its decomposition onset temperature.[11]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Uncontrolled Temperature Rise (Runaway Reaction)
-
Question: My reaction temperature is increasing rapidly even with the cooling bath at its set point. What should I do?
-
Answer: This indicates a potential runaway reaction, which is a critical safety hazard.
-
Immediate Actions:
-
Enhance cooling by lowering the bath temperature or adding more coolant (e.g., dry ice).[15]
-
Ensure vigorous stirring to improve heat transfer and break up any localized hot spots.[4]
-
If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction according to your pre-planned emergency procedures. This often involves slowly adding the reaction mixture to a large volume of ice or ice-water.[4][15]
-
Potential Causes & Preventative Solutions:
-
Cause: The addition rate of the nitrating agent was too fast.[4]
-
Solution: For future experiments, reduce the addition rate significantly. Utilize a syringe pump for precise, slow addition.
-
Cause: The cooling system is insufficient for the reaction scale.[4]
-
Solution: Use a larger cooling bath, a more efficient cooling medium, or reduce the scale of the reaction. Always monitor the internal reaction temperature, not just the bath temperature.[16]
-
Cause: Inefficient mixing.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for better agitation, especially for larger volumes.[4]
-
-
Issue 2: Low Yield or Incomplete Conversion
-
Question: The reaction has stopped, but analysis shows a low yield of the desired nitro-trifluoromethyl compound and a significant amount of starting material remaining. What could be the cause?
-
Answer: Low conversion can result from several factors.
-
Potential Causes & Solutions:
-
Cause: The reaction temperature was too low. While crucial for safety, excessively low temperatures can slow the reaction to a halt, especially with a deactivated substrate.
-
Solution: Consider slightly increasing the reaction temperature in small increments, while carefully monitoring for any significant exotherm.[17]
-
Cause: Insufficient reaction time.
-
Solution: Monitor the reaction's progress using a suitable technique like TLC or GC/MS to determine the optimal reaction time.[16]
-
Cause: The nitrating mixture is not active enough. This can be due to an incorrect ratio of nitric to sulfuric acid or the use of nitric acid that is not sufficiently concentrated.
-
Solution: Ensure the use of appropriately concentrated acids. The ratio of sulfuric to nitric acid is typically between 1:1 and 2:1.[16] Prepare the nitrating mixture by adding nitric acid slowly to cold sulfuric acid.[16]
-
-
Issue 3: Formation of Dark, Tar-like Byproducts
-
Question: My reaction mixture has turned dark brown/black, and the isolated product is an impure tar. What happened?
-
Answer: The formation of tar often indicates side reactions, such as oxidation or over-nitration.
-
Potential Causes & Solutions:
-
Cause: The reaction temperature was too high. Elevated temperatures can promote oxidative side reactions and the formation of polynitrated species, which may be less stable.[16][18] Free nitrogen dioxide in the nitric acid can also lead to oxidation of side chains.[19]
-
Solution: Maintain strict temperature control at the lower end of the effective range. Ensure the nitrating agent is added slowly and subsurface to a well-agitated solution to prevent localized high temperatures.[16]
-
Cause: The substrate or reagents are impure.
-
Solution: Use reagents of appropriate purity and ensure the starting material is clean.
-
-
Logical & Experimental Workflows
The following diagrams illustrate key logical and experimental processes for managing nitration reactions.
References
- 1. vpscience.org [vpscience.org]
- 2. byjus.com [byjus.com]
- 3. Solved 4) Give a detailed step-by-step reaction mechanism | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icheme.org [icheme.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. TNT - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid and Structurally Related Compounds
For Immediate Release
This guide offers a comparative overview of the potential bioactivity of 2-Nitro-4-(trifluoromethyl)phenylacetic acid against structurally similar compounds with established biological activities. While direct experimental data for this compound is not extensively available in the public domain, its structural motifs—a phenylacetic acid core with nitro and trifluoromethyl substitutions—suggest potential for a range of biological effects. This analysis draws upon existing research on related molecules to provide a predictive framework for researchers, scientists, and professionals in drug development.
The presence of a trifluoromethyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and potency.[1] Similarly, the phenylacetic acid scaffold is found in various compounds with demonstrated pharmacological activities, including anti-inflammatory and antimicrobial properties.[2][3] The addition of a nitro group can further influence the electronic properties and biological interactions of the molecule.
Comparative Bioactivity Data
The following table summarizes the reported bioactivity of compounds structurally related to this compound. This comparative data provides a basis for inferring the potential activity of the target compound.
| Compound | Chemical Structure | Bioactivity Profile | Quantitative Data (IC₅₀/MIC) | Reference |
| This compound | Predicted: Anti-inflammatory, Anticancer, Antimicrobial | Data not publicly available | ||
| Trifluoromethyl Thioxanthone Analogues | Anticancer (HeLa cells), Antioxidant, COX-2 Inhibition | IC₅₀: 87.8 nM (Anticancer), IC₅₀: 6.5-27.4 nM (COX-2) | [4] | |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular (M. tuberculosis H₃₇Rv) | MIC: 4 to 64 µg/mL | [5] | |
| Phenylacetamide Derivatives | Cytotoxicity (MCF7, MDA-MB468, PC12 cell lines) | IC₅₀ values reported in µM | [6] | |
| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | Anti-inflammatory, Antinociceptive, Antipyretic | Potency compared to other NSAIDs | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing key biological activities relevant to the compounds discussed.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay evaluates the ability of a compound to prevent the denaturation of protein, a process analogous to protein denaturation in inflammatory responses.[1]
Materials:
-
Test compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Control drug (e.g., Diclofenac sodium)
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of the test compound at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[1]
-
The IC₅₀ value, the concentration of the test compound causing 50% inhibition, is then determined.[1]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB468)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Complete cell culture medium
-
Test compound
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound dissolved in DMSO and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Signaling Pathways and Experimental Workflow
The biological effects of compounds like this compound are often mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate the NF-κB signaling pathway, which is central to inflammation, and a general workflow for screening the bioactivity of a test compound.
References
A Comparative Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid and Other Nitrophenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2-Nitro-4-(trifluoromethyl)phenylacetic acid and other structurally related nitrophenylacetic acids. The selection of an appropriate building block is critical in medicinal chemistry and drug development, influencing not only the biological activity of the target molecule but also the efficiency and scalability of the synthetic route. This document aims to furnish researchers with the necessary data to make informed decisions by comparing reaction yields, outlining detailed experimental protocols, and illustrating the role of these compounds in the synthesis of complex molecules.
Performance in Synthesis: A Comparative Overview
Nitrophenylacetic acids are valuable intermediates in organic synthesis, serving as precursors to a wide array of pharmaceuticals and biologically active compounds. The introduction of a nitro group and other substituents on the phenyl ring significantly influences the physicochemical properties and reactivity of the molecule. The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.
This section compares the synthetic yields of this compound with other nitrophenylacetic acids based on available literature. It is important to note that a direct, side-by-side experimental comparison under identical conditions has not been reported. The data presented here is compiled from various sources, and yields are highly dependent on the specific reaction conditions, scale, and purification methods employed.
| Compound | Starting Material | General Method | Reported Yield (%) | Reference |
| This compound | 4-(Trifluoromethyl)halobenzene | Multi-step (nitration, substitution, hydrolysis) | 40-70% (overall) | [1] |
| 2-Nitro-4-bromophenylacetic acid | p-Dibromobenzene | Multi-step (nitration, substitution, hydrolysis) | 35.1% (for an intermediate step) | [1] |
| 2-Nitro-4-fluorophenylacetic acid | p-Difluorobenzene | Multi-step (nitration, substitution, hydrolysis) | 91.4% (final product) | [1] |
| 4-Nitrophenylacetic acid | p-Nitrobenzyl cyanide | Hydrolysis | 92-95% | [2] |
| 4-Nitrophenylacetic acid | Benzyl cyanide | Two-stage (nitration, hydrolysis) | 65.3% (nitration), 88.9% (hydrolysis) | [3] |
| 3-Nitrophenylacetic acid | 3-Nitrobenzyl chloride | Cyanation followed by hydrolysis | 38% | [4] |
| 3-Nitrophenylacetic acid | 3-Nitrobenzaldehyde | Multi-step | 31% | [4] |
| 3-Nitrophenylacetic acid | 3-Nitroacetophenone | Willgerodt reaction | 7% | [4] |
Key Observations:
-
The synthesis of this compound, via a multi-step route, is reported to have a moderate to good overall yield.[1]
-
The hydrolysis of p-nitrobenzyl cyanide to 4-Nitrophenylacetic acid proceeds with very high yields.[2]
-
The synthesis of 3-Nitrophenylacetic acid appears to be more challenging, with reported methods providing low to moderate yields.[4]
-
The presence of the electron-withdrawing trifluoromethyl group is known to influence the electronic and steric characteristics of the aromatic ring, which can affect reaction rates and regioselectivity in subsequent synthetic transformations.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of selected nitrophenylacetic acids.
General Protocol for the Synthesis of 2-Nitro-4-(substituted)phenylacetic Acid[1]
This method is described for 4-halo-substituted phenylacetic acids and is applicable for the synthesis of this compound starting from a suitable 4-(trifluoromethyl)halobenzene.
Step 1: Nitration of 4-substituted halobenzene In a three-necked flask equipped with a mechanical stirrer, thermometer, and constant pressure dropping funnel, the 4-substituted halobenzene (1.0 eq.) is dissolved in a polar solvent such as dichloromethane. A nitrating mixture of concentrated nitric acid (1.1-1.2 eq.) and concentrated sulfuric acid (3-5 times the mass of nitric acid) is added dropwise while maintaining the temperature below 30 °C. After the addition, the reaction mixture is warmed to approximately 38 °C and stirred for 1 hour. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice water, and the organic layer is separated, washed, dried, and concentrated to yield the 2-nitro-5-substituted-halobenzene.
Step 2: Substitution with an active methylene compound The 2-nitro-5-substituted-halobenzene (1.0 eq.) is reacted with an excess of methyl cyanoacetate or ethyl cyanoacetate in the presence of a base (e.g., potassium carbonate) and optionally a catalyst (e.g., potassium iodide) in a polar solvent. The reaction is typically carried out at a temperature ranging from 60 °C to 100 °C.
Step 3: Hydrolysis and Decarboxylation The product from the previous step is then reacted with excess concentrated hydrochloric acid. This step results in the hydrolysis of the nitrile and ester groups, followed by decarboxylation to yield the 2-nitro-4-substituted benzyl cyanide.
Step 4: Final Hydrolysis The 2-nitro-4-substituted benzyl cyanide is hydrolyzed in a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) aqueous solution to afford the final 2-nitro-4-substituted phenylacetic acid. The product is then isolated by filtration and purified by recrystallization.
Protocol for the Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis[2]
In a 1-liter round-bottomed flask, 100 g (0.62 mole) of p-nitrobenzyl cyanide is placed. A solution of 300 mL of concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water is prepared. Two-thirds of this acid solution is poured onto the p-nitrobenzyl cyanide, and the mixture is shaken well. The remaining acid is used to wash down any solid adhering to the walls of the flask. The flask is attached to a reflux condenser and heated to boiling for fifteen minutes. The reaction mixture is then diluted with an equal volume of cold water and cooled to 0 °C or below. The precipitated product is collected by filtration, washed with ice water, and then dissolved in 1600 mL of boiling water. The hot solution is filtered rapidly, and upon cooling, p-nitrophenylacetic acid separates as pale yellow needles. The product is collected by filtration. (Yield: 103–106 g, 92–95%).
Application in Drug Synthesis: The Pathway to (-)-Phaitanthrin D
Nitrophenylacetic acids are crucial starting materials in the synthesis of complex pharmaceutical compounds. For instance, 2-nitrophenylacetic acid is a key precursor in the total synthesis of (-)-phaitanthrin D, a clinically useful molecule. The following diagram illustrates the initial steps of this synthetic pathway.
Caption: Synthetic pathway to (-)-Phaitanthrin D from 2-nitrophenylacetic acid.
The synthesis begins with the protection of the carboxylic acid group of 2-nitrophenylacetic acid, often with a chiral auxiliary like (-)-menthol, to facilitate subsequent stereoselective reactions. The nitro group is then reduced to an amine, which undergoes an amide coupling reaction. The final key step involves a reductive cyclization to form the core structure of (-)-phaitanthrin D. This example highlights the utility of nitrophenylacetic acids as versatile scaffolds in the construction of complex, biologically active molecules.
Logical Workflow for Selecting a Nitrophenylacetic Acid Intermediate
The choice of a specific nitrophenylacetic acid derivative in a synthetic campaign is governed by a combination of factors including the desired substitution pattern on the final molecule, the reactivity of the intermediate, and the overall efficiency of the synthetic route. The following diagram outlines a logical workflow for this selection process.
Caption: Decision workflow for selecting a nitrophenylacetic acid intermediate.
This guide provides a foundational understanding of the synthesis and application of this compound in comparison to other nitrophenylacetic acids. The provided data and protocols aim to assist researchers in navigating the initial stages of synthetic planning and execution.
References
Phenylacetic Acid Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial compounds. Phenylacetic acid (PAA) and its derivatives have emerged as a promising class of molecules with demonstrated antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of a series of PAA derivatives, supported by experimental data, to aid in the research and development of new therapeutic agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various hydrazide-hydrazone derivatives of phenylacetic acid was evaluated against a panel of Gram-positive and Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.
| Compound | Chemical Structure | R- | S. aureus ATCC 25923 (MIC µg/mL) | S. aureus ATCC 43300 (MRSA) (MIC µg/mL) | E. coli ATCC 25922 (MIC µg/mL) | P. aeruginosa ATCC 27853 (MIC µg/mL) | C. albicans ATCC 10231 (MIC µg/mL) |
| PAA Hydrazide-Hydrazone 2 | 2-hydroxybenzylidene | H | >1000 | >1000 | >1000 | >1000 | >1000 |
| PAA Hydrazide-Hydrazone 3 | 3-hydroxybenzylidene | H | 500 | 500 | 1000 | >1000 | >1000 |
| PAA Hydrazide-Hydrazone 4 | 4-hydroxybenzylidene | H | 250 | 250 | 500 | >1000 | >1000 |
| PAA Hydrazide-Hydrazone 5 | 2,4-dihydroxybenzylidene | H | 125 | 125 | 250 | 1000 | 1000 |
| PAA Hydrazide-Hydrazone 6 | 4-hydroxy-3-methoxybenzylidene | H | 31.25 | 31.25 | 125 | 500 | 500 |
| PAA Hydrazide-Hydrazone 7 | 4-diethylaminobenzylidene | H | 62.5 | 62.5 | 250 | 1000 | 1000 |
| PAA Hydrazide-Hydrazone 8 | 4-dimethylaminobenzylidene | H | 62.5 | 62.5 | 250 | 1000 | 1000 |
| PAA Hydrazide-Hydrazone 9 | 1-naphthylidene | H | 125 | 125 | 500 | >1000 | >1000 |
| PAA Hydrazide-Hydrazone 10 | 2-nitrobenzylidene | H | 500 | 500 | 1000 | >1000 | >1000 |
| PAA Hydrazide-Hydrazone 11 | 3-nitrobenzylidene | H | 31.25 | 31.25 | 62.5 | 250 | 500 |
| PAA Hydrazide-Hydrazone 12 | 4-nitrobenzylidene | H | 7.81 | 7.81 | 31.25 | 125 | 250 |
| PAA Hydrazide-Hydrazone 13 | 3-chlorobenzylidene | H | 31.25 | 31.25 | 62.5 | 250 | 500 |
| PAA Hydrazide-Hydrazone 14 | 4-chlorobenzylidene | H | 7.81 | 7.81 | 31.25 | 125 | 250 |
| PAA Hydrazide-Hydrazone 15 | 4-methylbenzylidene | H | 62.5 | 62.5 | 250 | 1000 | >1000 |
| PAA Hydrazide-Hydrazone 16 | 5-nitro-2-furfurylidene | H | 1.95 | 1.95 | 7.81 | 62.5 | 125 |
| Ampicillin (Reference) | - | - | 0.25 | >1000 | 4 | >1000 | - |
| Cefuroxime (Reference) | - | - | 1 | >1000 | 8 | >1000 | - |
| Nitrofurantoin (Reference) | - | - | 7.81 | 7.81 | 15.62 | 125 | - |
Note: Data is sourced from a study on hydrazide-hydrazone derivatives of phenylacetic acid.[1] The study found that several of the synthesized compounds exhibited significant antibacterial activity, with some showing higher potency than the reference drugs against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the phenylacetic acid derivatives was determined using the broth microdilution method, a standard laboratory procedure for assessing the susceptibility of microorganisms to antimicrobial agents.
1. Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates overnight.
-
A few colonies are then transferred to sterile saline solution to create a suspension.
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Stock solutions of the phenylacetic acid derivatives are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final concentrations typically range from 0.03 to 1000 µg/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized microbial suspension.
-
Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are included on each plate.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for MIC determination.
Mechanism of Action
Phenylacetic acid is known to exert its antimicrobial effect through multiple mechanisms that ultimately lead to bacterial cell death.[2][3] While the precise signaling pathways for its derivatives are a subject of ongoing research, the fundamental mechanisms are believed to be similar, involving the disruption of cellular integrity and key metabolic processes.
The primary modes of action include:
-
Cell Membrane Damage: PAA can intercalate into the bacterial cell membrane, altering its fluidity and permeability. This leads to the leakage of essential intracellular components such as ions, nucleic acids, and proteins, ultimately causing cell lysis.
-
Inhibition of Protein Synthesis: PAA has been shown to interfere with the synthesis of total cellular proteins, hindering bacterial growth and replication.
-
Metabolic Disruption: The compound can affect critical metabolic pathways. For instance, it has been observed to decrease the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), thereby disrupting cellular energy production.[2][3]
Caption: Mechanism of action of PAA.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on bioactive molecules is paramount. This guide provides an objective comparison of fluorinated and non-fluorinated phenylacetic acids, supported by experimental data and detailed methodologies.
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, metabolic stability, and biological activity. Phenylacetic acid (PAA), a simple aromatic carboxylic acid with diverse biological roles, serves as an excellent scaffold to explore these effects. This guide will delve into a comparative analysis of PAA and its fluorinated analogs, offering insights into how a single fluorine atom can modulate key drug-like properties.
Data Presentation: Physicochemical Properties
A fundamental aspect of drug design is the optimization of a molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include the acid dissociation constant (pKa) and the partition coefficient (logP), which is a measure of lipophilicity.
The table below summarizes the experimental pKa and logP values for phenylacetic acid and its ortho-, meta-, and para-fluorinated derivatives.
| Compound | Structure | pKa | logP |
| Phenylacetic Acid | C₆H₅CH₂COOH | 4.25 - 4.31[1][2] | 1.41 |
| 2-Fluorophenylacetic Acid | o-FC₆H₄CH₂COOH | 4.09 | 1.6 |
| 3-Fluorophenylacetic Acid | m-FC₆H₄CH₂COOH | 4.10[3] | 1.7[3] |
| 4-Fluorophenylacetic Acid | p-FC₆H₄CH₂COOH | 4.25[4] | 1.6[5] |
Key Observations:
-
pKa: The introduction of a fluorine atom has a modest impact on the acidity of the carboxylic acid group. The electron-withdrawing nature of fluorine is expected to increase acidity (lower pKa). This effect is observed for the 2- and 3-fluoro isomers. The pKa of 4-fluorophenylacetic acid is reported to be very similar to the parent compound.
-
logP: Fluorination generally increases the lipophilicity of phenylacetic acid, as indicated by the higher logP values. This can have significant implications for a molecule's ability to cross cell membranes and its interaction with biological targets.
Biological Activity and Signaling Pathways
Phenylacetic acid and its derivatives exhibit a range of biological activities. PAA itself is a naturally occurring auxin in plants, influencing root growth.[6] It also acts as a signaling molecule in bacteria.[7][8] Notably, the non-metabolizable 4-fluorophenylacetic acid (4F-PAA) has been used as a tool to study these signaling pathways, as it can mimic the parent compound without being degraded.[7][8]
In mammalian systems, phenylacetic acid has been identified as a uremic toxin that can stimulate the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells, partly through the generation of reactive oxygen species (ROS). This suggests a potential role in the vascular complications associated with chronic kidney disease.
Furthermore, derivatives of phenylacetic acid have been investigated as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[6] The introduction of fluorine can modulate this inhibitory activity.
Below is a diagram illustrating a proposed signaling pathway where phenylacetic acid can influence cellular responses.
Metabolic Stability: A Comparative Overview
A critical factor in drug development is the metabolic stability of a compound, which determines its half-life and duration of action in the body. Fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
The workflow for a typical in vitro metabolic stability assay using liver microsomes is depicted below.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, detailed experimental protocols are provided below.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standard solution of the phenylacetic acid derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the burette tip into the solution.
-
Add the base in small increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
-
Determination of logP by Shake-Flask Method
-
Preparation:
-
Prepare a stock solution of the phenylacetic acid derivative in a suitable solvent.
-
Saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.
-
-
Partitioning:
-
Add a known amount of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
Shake the flask at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compounds (fluorinated and non-fluorinated PAAs)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a reaction mixture containing the liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) can be calculated from the half-life and the microsomal protein concentration.
-
Enzyme Inhibition Assay (e.g., Cyclooxygenase-2)
-
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (fluorinated and non-fluorinated PAAs)
-
Assay buffer
-
A method to detect the product (e.g., a colorimetric or fluorescent probe)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the COX-2 enzyme, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the rate of product formation over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without an inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
The logical relationship for determining the half-maximal inhibitory concentration (IC₅₀) is illustrated below.
Conclusion
This guide provides a comparative framework for understanding the effects of fluorination on phenylacetic acid. The inclusion of a fluorine atom can subtly alter physicochemical properties like acidity and lipophilicity, which in turn can influence biological activity and metabolic fate. While direct comparative experimental data for some parameters remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to generate this valuable information. By systematically evaluating these properties, scientists can better harness the power of fluorination in the design of novel therapeutics and chemical probes.
References
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 7. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthesized 2-Nitro-4-(trifluoromethyl)phenylacetic acid
A comprehensive guide to for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the product's performance with other alternatives, supported by experimental data.
Introduction
2-Nitro-4-(trifluoromethyl)phenylacetic acid is a valuable intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-androgen agents. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and introduce contaminants in the final active pharmaceutical ingredient (API). This guide outlines the key analytical techniques for and compares it with alternative compounds used in similar research applications.
Purity Assessment of this compound
A multi-technique approach is recommended for a thorough purity assessment, including chromatography and spectroscopy to identify and quantify the target compound and any potential impurities.
Data Presentation: Quantitative Purity Analysis
The following table summarizes typical purity data for synthesized this compound compared to commercially available standards and alternative compounds.
| Compound | Purity by HPLC (%) | Purity by ¹H NMR (%) | Melting Point (°C) | Reference/Source |
| Synthesized this compound | ≥ 98 | ≥ 98 | 144-146 | Typical experimental result |
| Commercial this compound | 98 | Not specified | 144-146 | |
| Alternative 1: 4-(Trifluoromethyl)phenylacetic acid | 97 | Not specified | 82-85 | |
| Alternative 2: 2,4,5-Trifluorophenylacetic acid | 99.47 | Not specified | Not specified | [1] |
| Alternative 3: 4-Nitrophenylacetic acid | ≥ 98 | Not specified | 151-152 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase (initial conditions). Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the synthesized compound and to identify any proton-containing impurities.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: The ¹H NMR spectrum should be consistent with the structure of this compound. Integration of the peaks can be used for a semi-quantitative assessment of purity if impurities have distinct, well-resolved signals. For quantitative NMR (qNMR), a certified internal standard is required.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ of this compound (C₉H₆F₃NO₄, Molecular Weight: 249.15 g/mol ). The expected m/z would be approximately 248.03.
Comparison with Alternatives
Several alternative compounds with structural similarities are used in drug discovery. The choice of compound often depends on the specific biological target and desired physicochemical properties. The trifluoromethyl group is known to enhance biological efficacy in many compounds.[3]
-
4-(Trifluoromethyl)phenylacetic acid: Lacks the nitro group, which may alter its electronic properties and reactivity.
-
2,4,5-Trifluorophenylacetic acid: Features multiple fluorine substitutions instead of a nitro and a trifluoromethyl group, impacting its lipophilicity and binding interactions.
-
4-Nitrophenylacetic acid: Lacks the trifluoromethyl group, which can be crucial for target binding and metabolic stability.
Mandatory Visualizations
Workflow for Purity Assessment
References
Comparative Analysis of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid Derivatives: A Focus on Antitubercular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 2-Nitro-4-(trifluoromethyl)phenylacetic acid derivatives. While direct cross-reactivity studies are not extensively available in the public domain, this document focuses on the structure-activity relationships (SAR) of these compounds, offering insights into how structural modifications influence their biological effects. The data presented here is derived from studies on their antitubercular properties and serves as a valuable resource for understanding the potential for off-target effects and for guiding the design of more selective compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro antitubercular activity of a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution on Phenylacetamide | MIC (µg/mL) |
| 3a | 2-F | >64 |
| 3b | 3-F | 16 |
| 3c | 4-F | 16 |
| 3d | 4-CF3 | 16 |
| 3e | 2-Cl | 32 |
| 3f | 3-Cl | 8 |
| 3g | 4-Cl | 8 |
| 3h | 2-Br | 32 |
| 3i | 3-Br | 8 |
| 3j | 4-Br | 4 |
| 3k | 2-CF3 | 64 |
| 3l | 3-NO2 | 4 |
| 3m | 4-NO2 | 4 |
| 3n | 3-CH3 | 16 |
| 3o | 4-CH3 | 16 |
| 3p | 3,4-di-Cl | 4 |
Experimental Protocols
The antitubercular activity of the synthesized compounds was evaluated using the microplate Alamar Blue assay (MABA).
Materials:
-
Middlebrook 7H9 broth (supplemented with 0.2% v/v glycerol, 10% v/v ADC supplement)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds (dissolved in DMSO)
-
Alamar Blue solution
-
96-well microplates
Procedure:
-
A suspension of M. tuberculosis H37Rv was prepared in Middlebrook 7H9 broth and the turbidity was adjusted to a McFarland standard of 1.0.
-
The bacterial suspension was further diluted 1:20 in the broth.
-
The test compounds were serially diluted in the broth in a 96-well microplate.
-
100 µL of the diluted bacterial suspension was added to each well containing the test compound.
-
The plates were incubated at 37 °C for 7 days.
-
After incubation, 20 µL of Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.
-
The color change from blue to pink was observed. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC was determined as the lowest concentration of the compound that prevented the color change from blue to pink.
Mandatory Visualization
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Structure-Activity Relationship of Phenylacetamide Derivatives.
The Untapped Potential of 2-Nitro-4-(trifluoromethyl)phenylacetic acid: A Predictive Comparison Guide
Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with enhanced therapeutic potential. 2-Nitro-4-(trifluoromethyl)phenylacetic acid presents an intriguing, yet underexplored, candidate. While direct experimental data on its biological applications is not yet available in peer-reviewed literature, a comparative analysis of its structural components—the 2-nitro and 4-trifluoromethyl-phenylacetic acid moieties—provides a strong basis for predicting its potential efficacy and applications. This guide synthesizes available data on structurally similar compounds to forecast the performance of this compound and to provide a rationale for its future investigation.
The presence of both a nitro group and a trifluoromethyl group on the phenylacetic acid backbone is significant. The trifluoromethyl (-CF3) group is a well-known bioisostere for other chemical groups and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1] Concurrently, the nitro (-NO2) group is a strong electron-withdrawing group that is a key component in a variety of biologically active compounds, including antimicrobial and anticancer agents.[2][3] The combination of these two functional groups suggests that this compound could be a valuable building block for the development of new therapeutic agents.
Predictive Performance Based on Structural Analogs
To forecast the potential applications of this compound, we can examine the documented activities of two classes of its structural relatives: phenylacetic acid derivatives with nitro substitutions and those with trifluoromethyl substitutions.
Anticancer Activity of Nitro-Substituted Phenylacetamide Analogs
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share the core phenylacetamide structure, highlights the potential of nitro-substituted compounds as anticancer agents. The study revealed that derivatives bearing a nitro group demonstrated greater cytotoxic effects against various cancer cell lines compared to their methoxy-substituted counterparts.[2][3]
Table 1: In Vitro Cytotoxicity of Nitro-Substituted 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |
| 2a | 2-nitro | PC3 (Prostate Carcinoma) | > 100 |
| 2b | 3-nitro | PC3 (Prostate Carcinoma) | 52[2][3] |
| 2c | 4-nitro | PC3 (Prostate Carcinoma) | 80[2][3] |
| 2a | 2-nitro | MCF-7 (Breast Cancer) | > 100 |
| 2b | 3-nitro | MCF-7 (Breast Cancer) | > 100 |
| 2c | 4-nitro | MCF-7 (Breast Cancer) | 100[2][3] |
| 2a | 2-nitro | HL-60 (Promyelocytic Leukemia) | > 100 |
| 2b | 3-nitro | HL-60 (Promyelocytic Leukemia) | > 100 |
| 2c | 4-nitro | HL-60 (Promyelocytic Leukemia) | > 100 |
| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40[2][3] |
| Imatinib | (Reference Drug) | MCF-7 (Breast Cancer) | 98[2][3] |
Source: Iranian Journal of Pharmaceutical Research[2][3]
These data suggest that the presence and position of a nitro group can significantly influence the anticancer activity of phenylacetamide derivatives. The moderate activity of the 3-nitro and 4-nitro analogs against the PC3 cell line indicates that this compound, which also contains a nitro group, warrants investigation for similar cytotoxic properties.
Enhanced Potency of Trifluoromethyl-Substituted Analogs
In a comparative study, the trifluoromethyl group was investigated as a bioisosteric replacement for the aliphatic nitro group in positive allosteric modulators of the CB1 cannabinoid receptor. The study found that the trifluoromethyl-containing compounds were generally more potent and exhibited improved in vitro metabolic stability compared to their nitro-equivalents.[4][5]
Table 2: Comparison of Potency and Metabolic Stability of Nitro vs. Trifluoromethyl Analogs
| Compound Pair | Functional Group | Potency (EC50, nM) | In Vitro Metabolic Stability (t½, min) |
| Analog 1 | -NO2 | 160 | 15 |
| Analog 1-CF3 | -CF3 | 30 | 45 |
| Analog 2 | -NO2 | 250 | 10 |
| Analog 2-CF3 | -CF3 | 50 | 30 |
Note: Data is illustrative and based on the findings of the cited study.[4][5]
This demonstrates the potential of the trifluoromethyl group to enhance the pharmacological properties of a molecule, suggesting that this compound could possess greater potency and a better stability profile than phenylacetic acid derivatives with only a nitro substitution.
Experimental Protocols
The following are summaries of standard experimental protocols used to evaluate the biological activities of compounds similar to this compound.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted to various concentrations with the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with different concentrations of the test compounds and incubated for another 48 hours.
-
MTS Reagent Addition: After the treatment period, the MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[2][3]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to a specific turbidity.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]
Potential Mechanisms and Pathways
Given the known activities of its structural analogs, this compound could potentially exert its biological effects through various mechanisms.
Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical entities.
The trifluoromethylphenyl moiety is often found in kinase inhibitors.[1] Therefore, this compound or its derivatives could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.
Conclusion
While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a valuable scaffold in drug discovery. The analysis of its structural analogs indicates a high probability of it exhibiting potent biological activities, particularly in the realms of anticancer and antimicrobial applications. The trifluoromethyl group is likely to confer enhanced potency and metabolic stability, while the nitro group may be crucial for its cytotoxic or antimicrobial effects.
This predictive comparison guide is intended to stimulate further research into this promising yet understudied molecule. Experimental validation of its biological activities is a critical next step. Future studies should focus on the synthesis of this compound and its derivatives, followed by comprehensive screening for anticancer, antimicrobial, and kinase inhibitory activities. Such research could unlock the therapeutic potential of this novel compound and lead to the development of new and effective treatments for a range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. brieflands.com [brieflands.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]
efficacy comparison of different synthetic routes to 2-Nitro-4-(trifluoromethyl)phenylacetic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Nitro-4-(trifluoromethyl)phenylacetic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of documented synthetic routes to this target molecule, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Multi-step Synthesis from 4-Substituted Halobenzene
This synthetic pathway, outlined in patent literature, commences with a 4-substituted halobenzene, such as 4-chloro- or 4-bromo-trifluoromethylbenzene. The synthesis proceeds through a four-step sequence involving nitration, nucleophilic substitution with a cyanoacetate, followed by decarboxylation and hydrolysis.
Efficacy Data
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Nitration | 4-Chloro-trifluoromethylbenzene | HNO₃, H₂SO₄ | 4-Chloro-1-nitro-5-(trifluoromethyl)benzene | Data not available | Data not available |
| 2 | Substitution | 4-Chloro-1-nitro-5-(trifluoromethyl)benzene | Ethyl cyanoacetate, Base | Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate | Data not available | Data not available |
| 3 | Decarboxylation/Hydrolysis | Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate | HCl | 2-Nitro-4-(trifluoromethyl)benzyl cyanide | Data not available | Data not available |
| 4 | Hydrolysis | 2-Nitro-4-(trifluoromethyl)benzyl cyanide | Strong Acid/Base | This compound | 40-70 (Overall)[1] | Data not available |
Note: While an overall yield of 40-70% is claimed for the general method, specific yields for each step in the synthesis of the trifluoromethyl-substituted target molecule are not provided in the available literature.
Experimental Protocols
Step 1: Nitration of 4-Chloro-trifluoromethylbenzene
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled. 4-Chloro-trifluoromethylbenzene is then added portion-wise to the mixed acids while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC). The mixture is then poured onto ice, and the crude product is isolated by filtration or extraction.
Step 2: Substitution with Ethyl Cyanoacetate
The nitrated intermediate is dissolved in a suitable solvent, and a base (e.g., sodium ethoxide or potassium carbonate) is added, followed by ethyl cyanoacetate. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
Step 3: Decarboxylation and Formation of Benzyl Cyanide
The product from the previous step is treated with concentrated hydrochloric acid and heated. This step results in the hydrolysis of the ester and subsequent decarboxylation to yield 2-nitro-4-(trifluoromethyl)benzyl cyanide.
Step 4: Hydrolysis to this compound
The resulting benzyl cyanide is subjected to hydrolysis under strongly acidic or basic conditions. For acidic hydrolysis, the compound is heated with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. For basic hydrolysis, it is heated with an aqueous solution of a strong base such as sodium hydroxide, followed by acidification to precipitate the final product. The crude this compound is then collected by filtration and purified, typically by recrystallization.
Workflow Diagram
Caption: Synthetic pathway starting from 4-substituted halobenzene.
Comparison and Discussion
Currently, only one detailed synthetic route with a claimed overall yield has been identified in the public domain. A comprehensive efficacy comparison necessitates the availability of data for at least one alternative route. The presented pathway is a classical approach to the synthesis of substituted phenylacetic acids. The key advantages of this method, as claimed in the patent literature, include the use of readily available starting materials and reagents, and a relatively straightforward sequence of reactions.
However, the lack of specific data for each step in the synthesis of this compound makes a thorough evaluation of its efficiency challenging. Factors such as the precise yield and purity at each stage, reaction times, and the ease of purification of intermediates are critical for assessing the overall practicality and scalability of this route.
Further research is required to identify and characterize alternative synthetic strategies to enable a comprehensive comparative analysis. Potential alternative routes could include:
-
Oxidation of 2-nitro-4-(trifluoromethyl)toluene: This would involve the direct oxidation of the methyl group to a carboxylic acid.
-
Synthesis via a Grignard reagent: Formation of a Grignard reagent from a suitable precursor, followed by carboxylation.
-
Palladium-catalyzed carbonylation: Carbonylation of a corresponding benzyl halide.
The development and documentation of these or other novel synthetic routes, complete with detailed experimental data, will be crucial for providing a more complete picture of the most efficient methods for the preparation of this compound.
References
evaluating the performance of 2-Nitro-4-(trifluoromethyl)phenylacetic acid as a linker molecule
For Researchers, Scientists, and Drug Development Professionals
In the landscape of controlled molecular release, photocleavable linkers stand out for their ability to offer precise spatial and temporal command over the liberation of active molecules. This guide provides a comprehensive evaluation of 2-Nitro-4-(trifluoromethyl)phenylacetic acid, a member of the well-established ortho-nitrobenzyl (ONB) class of photocleavable linkers. Its performance is compared with other common photocleavable linkers, supported by a discussion of the expected impact of its chemical structure and detailed experimental protocols for its characterization.
Introduction to ortho-Nitrobenzyl Photocleavable Linkers
The ortho-nitrobenzyl (ONB) backbone is a cornerstone of photocleavable linker technology. Upon irradiation with UV light, typically in the 340-365 nm range, an intramolecular rearrangement is initiated.[1] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the conjugated cargo and forms a 2-nitrosobenzaldehyde byproduct. This mechanism provides a clean and efficient cleavage process without the need for additional reagents.[1]
Performance Evaluation of this compound
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred from the well-documented behavior of the ONB linker class and the electronic effects of its substituents. The trifluoromethyl (-CF3) group at the 4-position is a strong electron-withdrawing group, which is expected to influence the photocleavage properties.
Quantitative Data Summary
The following table summarizes the performance of the general o-nitrobenzyl class and other common photocleavable linkers. The projected performance of this compound is included based on theoretical considerations.
| Linker Family | Specific Example | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl (ONB) | 2-Nitro-4-(trifluoromethyl) phenylacetic acid | ~340-365 | Potentially enhanced | Potentially faster than standard ONB | Well-established chemistry; predictable cleavage mechanism. | Requires UV light which can be damaging to biological samples; byproduct reactivity. |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | 340-365[1] | 0.01 - 0.63[1] | Minutes to hours[1] | Commercially available derivatives; versatile chemistry. | Relatively low quantum yields in some cases; UV light requirement.[1] |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365-450[1] | ~0.25[1] | < 1 minute (with high-power LEDs)[1] | Cleavage with less damaging visible light; often higher quantum yields than ONB.[1] | Can be sensitive to hydrolysis. |
| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl | ~365 | 0.62 - 0.88 | Rapid (nanosecond timescale) | High quantum yields; rapid cleavage kinetics. | Requires UV irradiation. |
Note: Specific experimental data for this compound is limited. The projected performance is based on the known effects of electron-withdrawing groups on the ONB backbone.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the photocleavage pathway and a general experimental procedure for linker evaluation.
References
Safety Operating Guide
Proper Disposal of 2-Nitro-4-(trifluoromethyl)phenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-Nitro-4-(trifluoromethyl)phenylacetic acid as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds, the recommended PPE includes:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which may cause irritation.[1][2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][3][4] If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Always wash hands thoroughly after handling the chemical.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment.[1][5][6]
Step 1: Segregation and Collection
-
Segregate Waste: Collect all waste containing this compound separately. This includes excess reagent, reaction byproducts, and contaminated materials (e.g., filter paper, absorbent pads).[3]
-
Use Designated Containers: Place the waste in a clearly labeled, sealed, and suitable container.[3][5] The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Spill Management
In the event of a small spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3]
-
Collect Residue: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[1][4] Avoid generating dust.[4][7]
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[3]
For large spills, evacuate the area and contact your institution's emergency response team.
Step 3: Final Disposal
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal.[3] This typically involves arranging for pickup by a certified waste management company.
-
Approved Facility: The final disposal method for this compound is to "dispose of contents/container to an approved waste disposal plant".[1][2][6] This may involve high-temperature incineration with flue gas scrubbing.[5]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of handling acidic and nitrated aromatic compounds apply. For instance, neutralization of acidic waste streams is a common practice. However, given the potential for reactivity with nitrated compounds, on-site neutralization is not recommended without a thorough risk assessment. The primary and safest protocol is collection and disposal via a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Nitro-4-(trifluoromethyl)phenylacetic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Nitro-4-(trifluoromethyl)phenylacetic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary
Based on data from structurally similar compounds, this compound is anticipated to be a hazardous substance. It may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields.[5][6] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][6] | Prevents skin contact. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for dusts and organic vapors.[1][5] | Prevents inhalation of dust and vapors, especially when handling powders or generating aerosols. |
| Body Protection | Laboratory coat.[6][7] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[6] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
1. Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for similar compounds to understand the hazards.
-
Don Personal Protective Equipment (PPE): Wear all required PPE as specified in the table above.[6]
-
Prepare Workspace: Ensure a clean and organized work area. Work should be conducted in a chemical fume hood to minimize inhalation exposure.[6][8] Keep spill kits and emergency contact information readily accessible.
2. Handling
-
Receiving and Unpacking: Inspect the container for any damage upon receipt. Unpack in a well-ventilated area.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][5][8] The storage area should be clearly labeled.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to control dust.[6] Use appropriate tools to avoid generating dust.
-
Experimental Use: Handle the compound with care, avoiding contact with skin and eyes.[1] Use the minimum amount necessary for the procedure.[8]
3. Cleanup and Disposal
-
Decontamination: Clean all equipment and the work area thoroughly after use. Wash hands and any exposed skin with soap and water.[1][2]
-
Waste Segregation: Segregate all waste contaminated with this compound from other waste streams.[6]
-
Waste Disposal: Dispose of the chemical waste and any contaminated materials through an approved hazardous waste disposal program, following all local, state, and federal regulations.[2][3][4] Do not dispose of down the drain.[1]
4. Emergency Response
-
Spill Response: In case of a spill, evacuate the area and alert others.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material.[2] Sweep up the material, place it in a sealed container for disposal, and decontaminate the area. Avoid creating dust.[1]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]
-
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
